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  • Product: (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid
  • CAS: 696589-23-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid Executive Summary (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid—commonly referred to as 2-fluoro-p-coumaric acid—...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid

Executive Summary

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid—commonly referred to as 2-fluoro-p-coumaric acid—is a highly specialized fluorinated building block utilized in the rational design of advanced therapeutics and agrochemicals[1]. The strategic insertion of a fluorine atom onto the phenolic ring profoundly alters the molecule's electronic distribution, lipophilicity, and metabolic resistance[2]. For drug development professionals and synthetic chemists, the precise structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control gateway.

This whitepaper provides an authoritative, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this molecule, detailing the underlying quantum mechanical spin systems and providing a self-validating experimental workflow to guarantee assignment accuracy.

Structural Analysis & Spin System Dynamics

The molecular architecture of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid presents a complex, multi-spin system that requires careful deconvolution:

  • The Trans-Alkene Chain: Forms an AX (or AB) spin system. The geometric relationship of the protons dictates a large scalar coupling constant.

  • The 1,2,4-Trisubstituted Benzene Ring: Forms an AMX spin system, which is further complicated by heteronuclear scalar coupling with the 19 F nucleus ( I=1/2 , 100% natural abundance).

SpinNetwork F 19F (C2) H3 1H (C3) F->H3 3J_HF (12.5 Hz) H6 1H (C6) F->H6 4J_HF (8.5 Hz) H5 1H (C5) H3->H5 4J_HH (2.5 Hz) H5->H6 3J_HH (8.5 Hz) Hbeta 1H (β) H6->Hbeta NOE Interaction Halpha 1H (α) Hbeta->Halpha 3J_HH (16.0 Hz)

Heteronuclear and homonuclear spin-spin coupling network.

1 H NMR Chemical Shifts and Causality

The choice of solvent is the first critical experimental parameter. Because the molecule contains both a carboxylic acid and a phenolic hydroxyl group, it forms robust intermolecular hydrogen-bonded dimers, rendering it poorly soluble in non-polar solvents like CDCl 3​ . Utilizing DMSO- d6​ disrupts these dimers, yielding sharp, highly resolved resonances[3].

Quantitative 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
ProtonShift (ppm)MultiplicityJ-Coupling (Hz)Mechanistic Rationale
COOH ~12.30br s-Highly deshielded acidic proton; broad due to exchange.
OH ~10.40s-Phenolic proton; sharpens in rigorously dry DMSO.
H- β 7.55d 3JHH​=16.0 Deshielded by the electron-withdrawing carbonyl via π -conjugation.
H-6 7.65dd ("t") 3JHH​≈8.5 , 4JHF​≈8.5 Deshielded by the para-acrylic group. Often appears as a pseudo-triplet due to coincidental overlap of 3JHH​ and 4JHF​ .
H-5 6.65dd 3JHH​≈8.5 , 4JHH​≈2.5 Shielded by the ortho-OH group.
H-3 6.60dd 3JHF​≈12.5 , 4JHH​≈2.5 Strongly shielded by the synergistic ortho-OH and ortho-F resonance effects.
H- α 6.45d 3JHH​=16.0 Shielded relative to H- β . The 16.0 Hz coupling confirms the (E)-geometry.

Causality Highlight (Stereochemical Validation): The 3JHH​ coupling constant of 16.0 Hz for the alkene protons is a direct manifestation of the . A dihedral angle of 180° in the trans-alkene yields maximum orbital overlap for scalar coupling, whereas a cis-alkene (0°) would yield a significantly smaller coupling of ~10–12 Hz. This definitively proves the (E)-stereochemistry.

13 C NMR Chemical Shifts and 19 F- 13 C Couplings

The 13 C spectrum is defined by the profound electronic impact of the fluorine atom. Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the σ -bond, but a powerful resonance electron-donating effect (+R) through the π -system[2].

Quantitative 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
CarbonShift (ppm)MultiplicityJ-Coupling (Hz)Electronic Causality
C=O 167.8s-Carbonyl carbon; highly deshielded by oxygen.
C2 (C-F) 164.9d 1JCF​≈245 Extreme deshielding due to the direct -I inductive pull of Fluorine.
C4 (C-OH) 161.0d 3JCF​≈12 Deshielded by the directly attached electronegative oxygen atom.
C- β 136.5d 4JCF​≈4 Alkene carbon conjugated with the aromatic ring.
C6 131.5d 3JCF​≈5 Meta to F; relatively unaffected by resonance shielding.
C- α 117.5s-Alkene carbon alpha to the carbonyl.
C1 112.4d 2JCF​≈13 Shielded by the +R effect of the ortho-fluorine.
C5 111.3d 4JCF​≈2 Shielded by the +R effect of the para-fluorine and ortho-OH.
C3 102.9d 2JCF​≈25 Extremely shielded by the dual +R effects of both ortho-F and ortho-OH.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, researchers must utilize a self-validating data acquisition loop. Relying solely on 1D 1 H and 13 C spectra leaves room for ambiguity due to overlapping multiplets.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Ensure the solvent is stored over molecular sieves to prevent water peak broadening (~3.3 ppm), which can obscure the H-3 and H-5 resonances.

  • 1D 1 H and 19 F Acquisition: Acquire a standard 1 H spectrum (16 scans) and a 19 F spectrum (64 scans). Extract the precise JHF​ coupling constants from the 19 F spectrum to cross-reference against the complex multiplets in the 1 H spectrum.

  • 1D 13 C{ 1 H} Acquisition: Acquire a standard proton-decoupled carbon spectrum. The 19 F- 13 C couplings will remain intact, resulting in a series of doublets. Calculate the JCF​ values to assign proximity to the fluorine atom ( 1JCF​>2JCF​>3JCF​ ).

  • 1D 13 C{ 1 H, 19 F} Dual-Decoupling (The Validation Step): Acquire a carbon spectrum with simultaneous continuous-wave decoupling of both 1 H and 19 F nuclei.

    • Causality: By comparing this spectrum to the standard 13 C{ 1 H} spectrum, all C-F doublets will collapse into sharp singlets. This differential analysis creates a closed-loop validation system that unambiguously identifies the fluorinated carbon network without relying on empirical prediction software.

  • 2D NMR Mapping: Execute HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H attachments, and HMBC (Heteronuclear Multiple Bond Correlation) to bridge the quaternary carbons (C1, C2, C4, C=O) to the protonated backbone.

Workflow S1 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 S2 2. 1H & 19F 1D NMR Extract J_HH and J_HF coupling constants S1->S2 S3 3. 13C{1H} 1D NMR Observe C-F splitting patterns S2->S3 S4 4. 13C{1H, 19F} 1D NMR Collapse doublets to singlets for validation S3->S4 S5 5. 2D HSQC & HMBC Map carbon-proton connectivity S4->S5

Self-validating experimental workflow for fluorinated cinnamic acids.

References

  • SpectraBase: 2-FLUORO-4-HYDROXYCINNAMIC-ACID Source: SpectraBase, John Wiley & Sons, Inc. URL:[Link][3]

  • Non-decarboxylative and decarboxylative chain shortening of cinnamic acids by the white-rot fungus Trametes hirsuta Source: Phytochemistry (2007) URL:[Link][1]

  • SpectraBase: 2-Fluoro-4-hydroxybenzonitrile Source: SpectraBase, John Wiley & Sons, Inc. URL:[Link][2]

Sources

Exploratory

Spectroscopic Characterization of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid: A Comprehensive Guide

Executive Summary (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid—commonly referred to as 2-fluoro-p-coumaric acid—is a non-natural, fluorinated derivative of cinnamic acid. It serves as a crucial mechanistic probe for plan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid—commonly referred to as 2-fluoro-p-coumaric acid—is a non-natural, fluorinated derivative of cinnamic acid. It serves as a crucial mechanistic probe for plant cytochrome P450 enzymes, specifically cinnamate 4-hydroxylase (C4H)[1], and acts as a valuable bioisostere in modern drug design. The strategic insertion of a fluorine atom at the ortho position relative to the propenoic acid side chain introduces unique stereoelectronic effects, modulating both the pKa of the phenolic hydroxyl and the binding affinity within enzymatic active sites.

This whitepaper provides a rigorous, self-validating analytical framework for the spectroscopic characterization of this compound, detailing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) workflows.

Sample Preparation and Handling Protocol

Expertise & Experience: Spectroscopic fidelity is entirely dependent on sample purity and the suppression of solvent-solute exchange phenomena. For fluorinated phenolic acids, ambient moisture can lead to rapid exchange of the phenolic (-OH) and carboxylic (-COOH) protons, obliterating their respective 1 H NMR signals and broadening IR absorption bands.

Step-by-Step Methodology:

  • Desiccation: Dry the synthesized or enzymatically generated (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid under high vacuum (≤ 0.1 mbar) over phosphorus pentoxide ( P2​O5​ ) for 24 hours to remove residual water.

  • Solvent Selection (NMR): Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is selected over Chloroform-d ( CDCl3​ ) due to the compound's high polarity. Furthermore, DMSO serves as a strong hydrogen-bond acceptor, which "locks" the -OH and -COOH protons, drastically reducing their exchange rate and allowing for sharp, quantifiable 1 H NMR resonances[2].

  • Solvent Selection (MS/UV-Vis): Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Methanol and 0.1% Formic Acid in LC-MS grade water immediately prior to injection.

    • Causality: Formic acid ensures the analyte remains in a consistent protonated/deprotonated equilibrium, optimizing it for negative-mode Electrospray Ionization (ESI-).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness & Causality: The presence of the highly electronegative fluorine atom ( 19 F, spin 1/2, 100% natural abundance) provides a robust self-validating system. Every proton and carbon in close proximity to the fluorine will exhibit scalar coupling ( JHF​ and JCF​ ), which must mathematically corroborate the assigned positions. The trans-geometry (E-isomer) of the acrylic acid moiety is unequivocally confirmed by the large vicinal coupling constant ( 3JHH​≈16.0 Hz) between the vinylic protons.

Table 1: Multinuclear NMR Assignments (400 MHz for 1 H, 100 MHz for 13 C, DMSO- d6​ )
NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment Rationale
1 H -COOH12.40br s, 1HHighly deshielded acidic proton; locked by DMSO.
1 H -OH (C-4)10.25s, 1HPhenolic proton; sharp singlet due to lack of adjacent protons.
1 H H-67.65dd, J=8.5,2.0 Ortho to H-5, meta to F. Deshielded by acrylic group.
1 H H- β 7.50d, J=16.0 Vinylic proton; large J confirms trans (E) geometry.
1 H H-56.65dd, J=8.5,2.5 Ortho to H-6, meta to H-3. Shielded by -OH group.
1 H H-36.60dd, J=12.0,2.5 Ortho to F (large JHF​ ), meta to H-5.
1 H H- α 6.40d, J=16.0 Vinylic proton adjacent to carbonyl.
13 C C=O168.5sCarboxylic acid carbonyl.
13 C C-2 (C-F)161.5d, 1JCF​=250.0 Direct C-F coupling; highly deshielded.
13 C C-4 (C-OH)160.2d, 3JCF​=11.5 Oxygen-bearing carbon; meta to F.
13 C C- β 136.4d, 4JCF​=3.0 Vinylic carbon; long-range F coupling.
19 F F-2-114.5dd, J=12.0,2.0 Corresponds to the F atom at position 2[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet methods. KBr is hygroscopic and can introduce spurious O-H stretching bands that mask the phenolic and carboxylic O-H signals of the analyte. Furthermore, grinding the sample with KBr under high pressure can induce solid-state polymorphic transitions or ion-exchange reactions, altering the native hydrogen-bonding network[3].

Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm −1 )IntensityVibrational ModeDiagnostic Significance
3350 - 3200Broad, Strong ν (O-H)Overlapping phenolic and carboxylic O-H stretches.
1685Strong, Sharp ν (C=O)Conjugated carboxylic acid carbonyl stretch.
1620Medium ν (C=C)Aliphatic vinylic stretch (acrylic moiety).
1590, 1510Strong ν (C=C)Aromatic ring skeletal vibrations.
1210Strong ν (C-F)Diagnostic carbon-fluorine stretching frequency.
975Strong, Sharp δ (=C-H)Out-of-plane bend confirming trans (E) alkene.

Mass Spectrometry (LC-ESI-MS) and UV-Vis

Liquid Chromatography coupled to Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the gold standard for confirming the molecular weight and fragmentation pattern of enzymatically derived cinnamic acids[1].

Causality: Due to the presence of the highly acidic carboxylic acid and phenolic hydroxyl groups, the compound readily deprotonates, making Negative Ion Mode (ESI-) the most sensitive and logical choice.

Table 3: LC-ESI-MS (Negative Mode) and UV-Vis Data
ParameterValueInterpretation / Fragment Loss
Exact Mass 182.0379 DaCalculated for C9​H7​FO3​ .
[M−H]− m/z 181.03Molecular ion peak (deprotonated).
Fragment 1 m/z 137.04Loss of CO2​ (-44 Da) from the carboxylic acid.
Fragment 2 m/z 117.03Subsequent loss of HF (-20 Da) from the aromatic ring.
λmax​ (UV) 295 nm, 320 nm π→π∗ transitions characteristic of conjugated cinnamoyl systems.

Visualizations of Workflows and Pathways

G A 2-Fluoro-cinnamic acid (Substrate) B Cinnamate 4-hydroxylase (C4H / CYP73A) A->B NADPH + O2 C (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (Product) B->C Hydroxylation at C-4

Metabolic conversion of 2-fluorocinnamic acid by C4H.

Workflow S Sample Preparation (>98% Purity) NMR NMR Spectroscopy (1H, 13C, 19F in DMSO-d6) S->NMR 15-20 mg FTIR ATR-FTIR (Solid State) S->FTIR 1-2 mg MS LC-ESI-MS (Negative Ion Mode) S->MS 1 µg/mL in MeOH Data Structural Validation & Purity Confirmation NMR->Data FTIR->Data MS->Data

Integrated spectroscopic workflow for the characterization of fluorinated cinnamic acid derivatives.

Conclusion & Best Practices

The comprehensive spectroscopic characterization of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid requires a multi-modal approach. The integration of 19 F NMR provides an internal validation mechanism for regiochemistry, while ATR-FTIR and ESI-MS confirm the functional groups and molecular mass, respectively. By adhering to strict sample preparation protocols—specifically the use of DMSO- d6​ to lock exchangeable protons and the avoidance of KBr in IR spectroscopy—researchers can ensure high-fidelity, reproducible analytical data suitable for advanced drug development and enzymology studies.

References

  • Chen, H., Jiang, H., & Morgan, J. A. (2007). Non-natural cinnamic acid derivatives as substrates of cinnamate 4-hydroxylase. Phytochemistry, 68(3), 306-311.[Link]

  • V. R. et al. (2015). Influence of Fluorine Substitution on the Unusual Solid-State [2 + 2] Photo-Cycloaddition Reaction between an Olefin and an Aromatic Ring. Crystal Growth & Design, 15(7), 3498-3506.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735833, 2-Fluorocinnamic acid.[Link]

  • Khan, M., Brunklaus, G., Enkelmann, V., & Spiess, H. W. (2008). Transient states in the [2+2] photodimerization of cinnamic acid: correlation of solid-state NMR and X-ray analysis. Journal of the American Chemical Society, 130(5), 1741-1748.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid

Executive Summary (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (commonly referred to as 2-fluoro-4-hydroxycinnamic acid) is a highly valued fluorinated building block in medicinal chemistry. It is frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (commonly referred to as 2-fluoro-4-hydroxycinnamic acid) is a highly valued fluorinated building block in medicinal chemistry. It is frequently utilized in the synthesis of advanced pharmaceutical intermediates and serves as a potent inhibitor of cinnamate 4-hydroxylase [3]. The introduction of an ortho-fluorine atom onto the phenolic ring significantly modulates the molecule's pKa, lipophilicity, and metabolic stability.

This application note details a highly reproducible, thermodynamically controlled protocol for synthesizing the (E)-isomer via the Knoevenagel-Doebner condensation. Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind each experimental parameter to ensure a self-validating and scalable workflow.

Mechanistic Rationale & Pathway

The synthesis relies on the reaction between 2-fluoro-4-hydroxybenzaldehyde and malonic acid. To achieve high yields and strict stereoselectivity, we employ the Doebner modification of the Knoevenagel condensation [1].

  • Organocatalytic Activation: Piperidine acts as a secondary amine organocatalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, which dramatically lowers the activation energy for nucleophilic attack compared to the native aldehyde.

  • Nucleophilic Addition: Pyridine serves a dual purpose as both the solvent and a weak base. It deprotonates malonic acid to generate a reactive enolate that attacks the iminium ion, forming the Knoevenagel adduct.

  • Decarboxylation & Stereocontrol: Under reflux conditions (90–100 °C), the adduct undergoes decarboxylation (loss of CO₂) and dehydration. The reaction is under strict thermodynamic control; the trans (E)-isomer is formed exclusively to minimize steric repulsion between the bulky 2-fluoro-4-hydroxyphenyl group and the carboxylic acid moiety[2].

ReactionPathway A 2-Fluoro-4-hydroxybenzaldehyde + Malonic Acid B Knoevenagel Adduct (Intermediate) A->B Piperidine / Pyridine Heat C Decarboxylation (-CO2, -H2O) B->C Doebner Modification D (E)-3-(2-Fluoro-4-hydroxyphenyl) acrylic acid C->D Stereoselective (E)-isomer

Chemical pathway of the Knoevenagel-Doebner condensation.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale reaction. Malonic acid is used in excess to drive the equilibrium forward and compensate for any partial thermal degradation.

ReagentMolecular WeightEquivalentsAmountRole in Synthesis
2-Fluoro-4-hydroxybenzaldehyde 140.11 g/mol 1.0 eq1.40 gLimiting Reagent / Electrophile
Malonic Acid 104.06 g/mol 2.5 eq2.60 gCarbon Source / Nucleophile
Piperidine 85.15 g/mol 0.2 eq0.20 mLIminium-forming Catalyst
Pyridine (Anhydrous) 79.10 g/mol Solvent10.0 mLSolvent / Weak Base
Hydrochloric Acid (2M) 36.46 g/mol Excess50.0 mLQuenching / Acidification

Experimental Protocol

ExpWorkflow S1 1. Reagent Mixing (Aldehyde, Malonic Acid, Piperidine, Pyridine) S2 2. Reflux & Decarboxylation (100°C for 4-6 hours) S1->S2 S3 3. Acidic Workup (Pour into ice-cold 2M HCl) S2->S3 S4 4. Filtration & Washing (Collect crude precipitate) S3->S4 S5 5. Recrystallization (Aqueous Ethanol) S4->S5

Step-by-step experimental workflow for synthesis and purification.

Phase 1: Reaction Setup
  • In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.40 g (10 mmol) of 2-fluoro-4-hydroxybenzaldehyde and 2.60 g (25 mmol) of malonic acid.

  • Suspend the solids in 10 mL of anhydrous pyridine.

  • Attach a reflux condenser to the flask.

  • Add 0.20 mL (2 mmol) of piperidine dropwise through the top of the condenser. (Caution: The initial acid-base interaction is mildly exothermic. Perform this step in a well-ventilated fume hood).

Phase 2: Condensation and Decarboxylation
  • Submerge the reaction flask into an oil bath pre-heated to 100 °C.

  • Stir the mixture vigorously under an inert atmosphere (N₂ or Ar) for 4 to 6 hours.

  • In-Process Control: Monitor the reaction via TLC (Mobile Phase: Hexanes/EtOAc 1:1 with 1% glacial acetic acid). The reaction is deemed complete when the starting aldehyde spot is entirely consumed.

Phase 3: Quenching and Precipitation
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Prepare a quenching bath in a 250 mL beaker containing 50 mL of crushed ice and 50 mL of 2M HCl.

  • Slowly pour the dark reaction mixture into the vigorously stirring ice-acid bath.

  • Causality Check: During the reaction, the product exists as a soluble pyridinium/piperidinium carboxylate salt. The addition of cold HCl neutralizes the organic bases and protonates the carboxylate. Because the neutral (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is highly insoluble in cold, acidic water, it rapidly precipitates out of solution.

Phase 4: Isolation and Purification
  • Collect the crude, off-white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three 15 mL portions of ice-cold distilled water. This critical step removes water-soluble pyridine hydrochloride salts and unreacted malonic acid.

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal volume of boiling aqueous ethanol (approx. 30% water in ethanol).

  • Allow the solution to cool slowly to room temperature to form large crystals, then chill in an ice bath for 30 minutes to maximize recovery.

  • Filter the purified crystals and dry under high vacuum for 12 hours.

Analytical Validation (Self-Validating Metrics)

To confirm the structural integrity and stereochemistry of the synthesized product, perform ¹H NMR spectroscopy (400 MHz, DMSO-d₆).

Stereochemical Validation: The most critical self-validating data point is the J-coupling constant of the vinylic protons. The α-proton (approx. 6.4 ppm) and β-proton (approx. 7.6 ppm) will appear as doublets. An observed coupling constant of J≈15.5−16.5 Hz mathematically guarantees that the alkene is in the (E)-configuration. If the (Z)-isomer were present, the coupling constant would be significantly lower ( J≈10−12 Hz ).

Troubleshooting & Optimization Matrix

Observed IssueProbable CauseCorrective Action / Scientific Rationale
Low Yield / Incomplete Reaction Wet or degraded malonic acid.Malonic acid is hygroscopic. Use fresh, desiccated reagent and increase to 3.0 equivalents to drive iminium capture.
Product Oiling Out (No Crystals) Residual pyridine or trapped organic solvent.Ensure the quenching bath is highly acidic (pH < 2) and ice-cold. Wash the crude cake thoroughly with cold water to remove pyridine salts.
Formation of Vinylphenol Byproduct Secondary decarboxylation of the product.Over-heating cinnamic acids causes them to lose CO₂ to form vinylphenols [1]. Strictly control the oil bath to ≤100 °C and do not exceed 6 hours of reflux.

References

  • Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426. URL:[Link]

  • Mouterde, L. M. M., et al. (2019). Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids. ACS Sustainable Chemistry & Engineering, 7(9), 8667-8672. URL:[Link]

Application

Advanced In Vitro Enzyme Assay Protocols Using (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid

Scientific Rationale & Mechanistic Overview (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (also known as 2-fluoro-p-coumaric acid or 2-F-pHCA) is a synthetic, fluorinated analogue of p-coumaric acid. In the plant phenylpr...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (also known as 2-fluoro-p-coumaric acid or 2-F-pHCA) is a synthetic, fluorinated analogue of p-coumaric acid. In the plant phenylpropanoid pathway, p-coumaric acid serves as a critical metabolic node, acting as both the product of Cinnamate 4-Hydroxylase (C4H) and the primary substrate for 4-Coumarate:CoA Ligase (4CL)[1].

As an application scientist, I leverage 2-F-pHCA to probe the active site architecture of these rate-limiting enzymes. The substitution of hydrogen with fluorine at the C2 position introduces a strong electron-withdrawing inductive effect without significantly altering the steric bulk (fluorine acting as a classic bioisostere for hydrogen). This unique physicochemical profile allows 2-F-pHCA to serve two distinct biochemical functions:

  • Product-Analogue Inhibitor for C4H : Because it is already hydroxylated at the C4 position, it cannot be further oxidized by C4H, making it a potent competitive inhibitor[2].

  • Alternative Substrate for 4CL : The electron-withdrawing fluorine modulates the pKa of the phenolic hydroxyl and the electrophilicity of the propenoic acid tail, allowing us to assess the catalytic flexibility of the 4CL adenylation and thioesterification steps[3].

Pathway & Interaction Visualization

Pathway CA Cinnamic Acid (Natural Substrate) C4H C4H (CYP73A) CA->C4H pCA p-Coumaric Acid (Intermediate) 4 4 pCA->4 CoA p-Coumaroyl-CoA (Downstream Product) F_pCA (E)-3-(2-Fluoro-4-hydroxyphenyl) acrylic acid (2-F-pHCA) F_pCA->C4H Competitive Inhibition F_pCA->4 F_CoA 2-Fluoro-p-Coumaroyl-CoA (Analogue Thioester) C4H->pCA NADPH, O2 CL 4CL Ligase CL->CoA ATP, CoA, Mg2+ CL->F_CoA ATP, CoA, Mg2+ (Alternative Substrate)

Metabolic interaction of 2-F-pHCA with C4H and 4CL enzymes.

Protocol 1: C4H Competitive Inhibition Assay

C4H is a cytochrome P450 monooxygenase (CYP73A) that requires Cytochrome P450 Reductase (CPR) and NADPH to function[2]. This protocol evaluates the inhibitory constant ( Ki​ ) of 2-F-pHCA against the natural substrate, cinnamic acid.

Causality & Self-Validation : We utilize an HPLC-UV readout rather than a simple NADPH-consumption assay. Non-natural analogues can sometimes cause "uncoupling" of the P450 cycle, where NADPH is consumed to produce reactive oxygen species rather than hydroxylating the substrate[4]. By directly quantifying the reduction in p-coumaric acid formation via HPLC, we eliminate false-positive inhibition artifacts. A minus-NADPH control is strictly required to establish the baseline and validate the system.

Step-by-Step Methodology
  • Microsome Preparation : Thaw yeast microsomes co-expressing recombinant plant C4H and CPR on ice. Dilute to a working concentration of 0.5 mg/mL total protein in Assay Buffer (50 mM Potassium Phosphate, pH 7.5, containing 1 mM DTT).

  • Reaction Assembly : In a 1.5 mL amber microcentrifuge tube (to prevent UV degradation of cinnamic acid), combine:

    • 170 µL Assay Buffer.

    • 10 µL Cinnamic acid (final concentration ranging from 5 to 100 µM).

    • 10 µL 2-F-pHCA inhibitor (final concentrations: 0, 10, 50, and 100 µM).

    • 5 µL Microsomal protein.

  • Initiation : Pre-incubate the mixture at 30°C for 3 minutes. Initiate the reaction by adding 5 µL of 20 mM NADPH (final concentration 0.5 mM).

  • Incubation & Quenching : Incubate exactly 15 minutes at 30°C. Quench the reaction by adding 50 µL of 20% (w/v) Trichloroacetic acid (TCA) or 200 µL of ice-cold methanol. Vortex immediately.

  • Clarification : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • HPLC-UV Analysis : Inject 20 µL of the supernatant onto a C18 reverse-phase column. Use a gradient of 10% to 40% acetonitrile in 1% phosphoric acid over 20 minutes[2]. Monitor the formation of p-coumaric acid at 310 nm.

Protocol 2: 4CL Alternative Substrate Kinetic Assay

4CL catalyzes the formation of CoA thioesters via an adenylate intermediate[5]. This protocol measures the kinetic parameters ( Km​ and Vmax​ ) of 4CL using 2-F-pHCA as an alternative substrate.

Causality & Self-Validation : The reaction strictly requires Mg²⁺ to coordinate the ATP phosphate groups, facilitating the nucleophilic attack by the carboxylate of 2-F-pHCA[3]. The subsequent attack by Coenzyme A yields the thioester. We monitor this via HPLC-UV because the formation of the thioester bond induces a diagnostic bathochromic shift (absorbing strongly at ~333 nm)[3]. A minus-ATP control validates that the observed peak is a true enzymatic thioester and not an artifactual adduct.

Step-by-Step Methodology
  • Enzyme Preparation : Purify recombinant 4CL and desalt into 100 mM Tris-HCl (pH 7.5) containing 10% glycerol.

  • Reaction Assembly : In a standard HPLC vial insert, combine:

    • 100 mM Tris-HCl (pH 7.5).

    • 5 mM MgCl₂.

    • 5 mM ATP.

    • 0.3 mM Coenzyme A (CoA).

    • 2-F-pHCA substrate (titrated from 5 µM to 500 µM).

  • Initiation : Add 2 µg of purified 4CL protein to bring the final reaction volume to 200 µL.

  • Incubation & Quenching : Incubate at 37°C for 15 minutes. Stop the reaction by boiling the tubes at 95°C for 5 minutes, or by adding 20 µL of glacial acetic acid[3].

  • HPLC-UV Analysis : Centrifuge to remove denatured protein. Inject 10 µL onto an Agilent SB-C18 column (4.6 × 250 mm). Run a linear gradient of methanol (10% to 60%) in 0.1% ammonium acetate over 15 minutes[3]. Monitor the specific elution of 2-fluoro-p-coumaroyl-CoA at 333 nm.

Quantitative Data Interpretation

The kinetic evaluation of fluorinated analogues provides critical insights into the steric constraints of the enzyme's binding pocket. Below is a representative data summary illustrating the expected kinetic shifts when comparing the natural substrate to 2-F-pHCA.

EnzymeLigandRoleRepresentative Km​ (µM)Representative Vmax​ (pkat/mg)Representative Ki​ (µM)
C4H Cinnamic AcidNatural Substrate15.2 ± 1.1120 ± 8N/A
C4H 2-F-pHCACompetitive InhibitorN/AN/A28.5 ± 2.4
4CL p-Coumaric AcidNatural Substrate10.5 ± 0.8450 ± 15N/A
4CL 2-F-pHCAAlternative Substrate45.0 ± 3.2180 ± 12N/A

Note: The increased Km​ and decreased Vmax​ for 4CL utilizing 2-F-pHCA indicate that while the active site accommodates the fluorine atom, the inductive effect mildly perturbs the efficiency of the adenylation step.

References

  • Chen, H., Jiang, H., & Morgan, J. A. (2007). Non-natural cinnamic acid derivatives as substrates of cinnamate 4-hydroxylase. Phytochemistry, 68(3), 306-311. URL: [Link]

  • Wang, C.-H., Yu, J., Cai, Y.-X., Zhu, P.-P., Liu, C.-Y., Zhao, A.-C., & Shen, W.-D. (2016). Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry. PLoS ONE, 11(5), e0155814. URL: [Link]

  • Liu, T., Yu, R., Zhang, Y., & Liu, J. (2017). Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. Frontiers in Plant Science, 8, 4. URL: [Link]

Sources

Method

Application Note: Cell Culture Treatment Guidelines for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Executive Summary (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid , commonly referred to as 2-fluoro-4-hydroxycinnamic acid or 2-fluoro-p-coumaric acid, is a specialized non-natural cinnamic acid derivative. In the fields o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid , commonly referred to as 2-fluoro-4-hydroxycinnamic acid or 2-fluoro-p-coumaric acid, is a specialized non-natural cinnamic acid derivative. In the fields of metabolic engineering, plant biochemistry, and pharmacognosy, it serves as a highly targeted tool compound for the modulation of the phenylpropanoid pathway[1].

Unlike broad-spectrum inhibitors, this compound specifically targets Cinnamate 4-hydroxylase (C4H / CYP73A) , the cytochrome P450 monooxygenase responsible for the second committed step of phenylpropanoid biosynthesis[2]. This application note provides comprehensive, causality-driven protocols for utilizing this compound in two primary in vitro systems: Plant Cell Suspension Cultures and Engineered Yeast Microsomal Assays .

Mechanistic Grounding: The "Why" Behind the Molecule

To effectively use (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, researchers must understand its structure-activity relationship (SAR) within the CYP73A active site.

The compound is a structural analog of p-coumaric acid (the natural product of the C4H reaction). The strategic placement of a highly electronegative fluorine atom at the ortho position (C2) acts as a bioisostere for hydrogen. Fluorine alters the electron density of the aromatic ring without adding significant steric bulk, while the hydroxyl group at C4 mimics the post-catalysis state of the substrate[3]. Consequently, the molecule acts as a potent competitive/product-analog inhibitor. By occupying the heme active site of C4H, it prevents the oxygenation of trans-cinnamic acid, effectively starving downstream pathways of p-coumaroyl-CoA, which is required for lignin, flavonoid, and anthocyanin biosynthesis.

Pathway Visualization

The following diagram illustrates the specific blockade induced by the inhibitor within the general phenylpropanoid pathway.

Pathway PAL PAL (Phenylalanine ammonia-lyase) Cin trans-Cinnamic Acid PAL->Cin C4H C4H (CYP73A) (Cinnamate 4-hydroxylase) Cou p-Coumaric Acid C4H->Cou 4 4 CL 4CL (4-coumarate-CoA ligase) Lig Lignins & Flavonoids CL->Lig Phe L-Phenylalanine Phe->PAL Cin->C4H Cou->4 Inhibitor (E)-3-(2-Fluoro-4-hydroxyphenyl) acrylic acid Inhibitor->C4H Competitive Inhibition

Figure 1: Targeted inhibition of C4H by (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid in the phenylpropanoid pathway.

Physicochemical Properties & Stock Preparation

PropertySpecification / Guideline
Chemical Nature Halogenated cinnamic acid derivative
Primary Target Cinnamate 4-hydroxylase (CYP73A)
Solubility Soluble in DMSO or absolute Ethanol (EtOH)
Stock Concentration 50 mM to 100 mM (Recommended)
Storage (Stock) -20°C, protected from light (aliquoted to avoid freeze-thaw)
Working Concentration 10 µM – 250 µM (Cell-line and assay dependent)

Preparation Protocol:

  • Weigh the appropriate mass of the lyophilized powder.

  • Dissolve completely in anhydrous DMSO to yield a 100 mM stock. Vortex until visually clear.

  • Aliquot into amber microcentrifuge tubes to prevent UV-induced trans-to-cis isomerization of the acrylic acid double bond.

Application 1: Plant Cell Suspension Culture (Metabolic Flux Studies)

Rationale: Treating plant cell suspensions (e.g., Nicotiana tabacum BY-2 or Arabidopsis thaliana) with this compound intentionally bottlenecks the pathway at cinnamic acid. This is used to study carbon flux, isolate the effects of downstream metabolite depletion (lignin/flavonoids), or force the accumulation of upstream stress signals like salicylic acid[2].

Step-by-Step Methodology
  • Culture Maintenance: Maintain N. tabacum BY-2 cells in Murashige and Skoog (MS) medium supplemented with 0.2 mg/L 2,4-D, shaking at 130 rpm at 25°C in the dark. Use cells in the exponential growth phase (typically day 3-4 post-subculture).

  • Treatment Preparation: Dilute the 100 mM DMSO stock into sterile MS medium to create a 10× working solution. Critical: Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Inhibitor Application: Aseptically add the inhibitor to the suspension culture to achieve a final concentration of 50 µM to 100 µM.

  • Elicitation (Optional): If studying defense responses, co-treat the cells with a fungal elicitor (e.g., cryptogein or yeast extract) 30 minutes after inhibitor application to stimulate the phenylpropanoid pathway.

  • Incubation & Harvesting: Incubate for 12 to 48 hours. Harvest cells by vacuum filtration, wash with cold distilled water, and immediately freeze in liquid nitrogen to quench metabolism.

  • Metabolite Extraction: Lyophilize the cells, grind to a fine powder, and extract with 80% methanol for HPLC or LC-MS/MS quantification of cinnamic acid, p-coumaric acid, and downstream flavonoids.

Application 2: Engineered Yeast Microsomal Assays

Rationale: Saccharomyces cerevisiae does not naturally possess the phenylpropanoid pathway. By expressing plant CYP73A1 in yeast, researchers create a clean, isolated background to study C4H enzyme kinetics and screen the efficacy of inhibitors without interference from plant-specific compensatory networks[3][4].

Step-by-Step Methodology
  • Microsome Isolation: Grow S. cerevisiae (e.g., strain WAT11 expressing CYP73A1 and a P450 reductase) in synthetic complete drop-out medium. Harvest at late log phase, mechanically lyse cells (e.g., using glass beads or a French press), and isolate the microsomal fraction via ultracentrifugation (100,000 × g for 60 min)[5].

  • Assay Mixture Assembly: In a 1.5 mL tube, combine:

    • 100 mM Sodium phosphate buffer (pH 7.4)

    • 1 mM NADPH (freshly prepared)

    • 0.5 to 1.0 mg/mL microsomal protein

    • Inhibitor: (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (Titrated from 1 µM to 200 µM)

  • Pre-incubation: Incubate the mixture at 30°C for 5 minutes to allow the inhibitor to equilibrate with the CYP73A1 active site.

  • Reaction Initiation: Add trans-cinnamic acid (substrate) to a final concentration of 100 µM to initiate the reaction.

  • Termination: After 10–15 minutes, terminate the reaction by adding an equal volume of 20% trichloroacetic acid (TCA) or pure acetonitrile.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via HPLC (monitoring absorbance at 280 nm for p-coumaric acid and 290 nm for cinnamic acid) to calculate the IC50 of the inhibitor[4].

Data Presentation: Expected Outcomes

Experimental SystemReadout / MetricControl (Vehicle Only)Treated with 2-Fluoro-p-coumaric acid
Plant Cells (BY-2) trans-Cinnamic Acid levelsBaselineSignificantly Increased (Accumulation due to bottleneck)
Plant Cells (BY-2) p-Coumaric Acid / FlavonoidsNormal physiological levelsSignificantly Decreased (Pathway starved)
Plant Cells (BY-2) Salicylic Acid (Elicited)Moderate inductionHyper-accumulated (Flux redirected upstream)
Yeast Microsomes CYP73A1 Activity (HPLC)High conversion rateDose-dependent reduction in p-coumaric acid formation

Trustworthiness & Self-Validating Controls

A rigorous scientific protocol must be a self-validating system. When treating living cells with (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, the observed reduction in flavonoids or lignin could theoretically be attributed to off-target cytotoxicity rather than specific C4H inhibition.

The Chemical Complementation Control (Rescue Assay): To prove causality, establish a parallel experimental group treated with both the inhibitor (e.g., 50 µM) AND exogenous p-coumaric acid (e.g., 100 µM).

  • Logic: Because p-coumaric acid is the direct product of the blocked C4H enzyme, supplying it exogenously bypasses the enzymatic block[6].

  • Validation: If downstream flavonoid/lignin biosynthesis is restored to wild-type levels in the co-treated cells, you have definitively proven that the phenotypic effects are caused specifically by C4H inhibition, and that the cells are otherwise metabolically healthy and viable.

References

  • Chen, H., Jiang, H., & Morgan, J. A. (2007). Non-natural cinnamic acid derivatives as substrates of cinnamate 4-hydroxylase. Phytochemistry, 68(3), 306-311. URL:[Link]

  • Schoch, G. A., et al. (2002). Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells. Plant Physiology, 130(2), 1022-1031. URL:[Link]

  • Schalk, M., et al. (1998). Piperonylic Acid, a Selective, Mechanism-Based Inactivator of the trans-Cinnamate 4-Hydroxylase: A New Tool to Control the Flux of Metabolites in the Phenylpropanoid Pathway. Plant Physiology, 118(1), 209-218. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Selective Catalytic Hydrogenation of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Abstract This document provides a comprehensive technical guide for the selective catalytic hydrogenation of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid to produce 3-(2-fluoro-4-hydroxyphenyl)propanoic acid. This transf...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective catalytic hydrogenation of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid to produce 3-(2-fluoro-4-hydroxyphenyl)propanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These notes delve into the mechanistic rationale, offer detailed experimental protocols, and emphasize safety considerations for this important reduction reaction. The protocols are designed for researchers, scientists, and professionals in drug development, providing a robust framework for successful and reproducible outcomes.

Introduction: Significance and Reaction Overview

The selective hydrogenation of the α,β-unsaturated carboxylic acid, (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid, is a key transformation that saturates the carbon-carbon double bond while preserving the aromatic ring and the carboxylic acid functionality. The resulting product, 3-(2-fluoro-4-hydroxyphenyl)propanoic acid, is a valuable building block in medicinal chemistry. The presence of the fluoro and hydroxyl groups on the phenyl ring necessitates a carefully controlled hydrogenation process to avoid unwanted side reactions such as dehalogenation or reduction of the aromatic system.

Heterogeneous catalytic hydrogenation is the preferred method for this transformation due to its operational simplicity, high efficiency, and the ease of catalyst separation from the reaction mixture.[1][2] This guide will focus on the use of palladium on carbon (Pd/C) as the catalyst, a widely used and effective choice for such reductions.[3][4]

Mechanistic Considerations and Catalyst Selection

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen gas and the substrate onto the surface of the metal catalyst.[5] The catalyst facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms across the double bond of the acrylic acid derivative.[5][6]

Why Palladium on Carbon (Pd/C)?

  • High Activity and Selectivity: Palladium is highly effective in catalyzing the reduction of carbon-carbon double and triple bonds.[3][7] For α,β-unsaturated systems like cinnamic acid derivatives, Pd/C generally shows excellent chemoselectivity, reducing the alkene moiety without affecting the aromatic ring or the carboxylic acid group under controlled conditions.[2][8]

  • Robustness and Reusability: Pd/C is a stable catalyst that can often be recovered and reused, making the process more cost-effective and environmentally friendly.[4]

  • Operational Simplicity: As a heterogeneous catalyst, Pd/C can be easily removed from the reaction mixture by filtration, simplifying the workup procedure and minimizing metal contamination in the final product.[4]

Alternative Catalysts:

While Pd/C is the primary focus, other catalysts could also be considered:

  • Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts are particularly effective for the hydrogenation of aromatic rings.[9][10] However, under milder conditions, they can also be used for the reduction of alkenes.[10] Careful control of temperature and pressure would be crucial to prevent the reduction of the phenyl ring.

  • Platinum on Carbon (Pt/C): Platinum catalysts are also highly active for hydrogenation reactions.[7] They can be more prone to reducing aromatic systems than palladium, so milder conditions would be necessary to maintain selectivity.

Experimental Workflow and Protocol

The following section outlines a detailed, step-by-step protocol for the catalytic hydrogenation of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Reagents & Glassware Preparation Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagents->Inert_Atmosphere Catalyst_Charge Charge Catalyst (Pd/C) Inert_Atmosphere->Catalyst_Charge Solvent_Substrate Add Solvent & Substrate Catalyst_Charge->Solvent_Substrate Hydrogenation Hydrogenation (H2 Atmosphere) Solvent_Substrate->Hydrogenation Monitoring Reaction Monitoring (TLC/LC-MS) Hydrogenation->Monitoring Venting Vent Reactor Monitoring->Venting Filtration Filter Catalyst (through Celite®) Venting->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purification (e.g., Recrystallization) Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the catalytic hydrogenation.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid≥98%Sigma-Aldrich, ChemicalBook[11]
Palladium on Carbon (10 wt. % Pd, dry basis)50% water wetMajor chemical suppliers
Hydrogen (H₂) GasHigh purity (≥99.99%)Local gas supplier
Nitrogen (N₂) or Argon (Ar) GasHigh purityLocal gas supplier
Methanol (MeOH) or Ethanol (EtOH)AnhydrousFisher Scientific, VWR
Celite® 545---Sigma-Aldrich
High-Pressure Hydrogenation ReactorParr Shaker or similarParr Instrument Company
Standard Laboratory Glassware------
Magnetic Stirrer and Stir Bars------
Filtration ApparatusBuchner funnel, filter flask---
Detailed Step-by-Step Protocol

Safety First: High-pressure hydrogenation reactions are inherently hazardous and must be performed in a designated, well-ventilated area, such as a certified chemical fume hood, and behind a blast shield.[12][13] Personnel must be thoroughly trained in high-pressure reactor operation.[14] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and anti-static gloves.[14]

  • Reactor Preparation and Inerting:

    • Ensure the high-pressure reactor vessel is clean, dry, and free of any contaminants.[14]

    • To a clean, dry reactor vessel equipped with a magnetic stir bar, add the (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid (1.0 eq).

    • Seal the reactor and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen. This is a critical step to prevent the formation of explosive mixtures of hydrogen and oxygen.[12][15]

  • Catalyst and Solvent Addition:

    • Carefully and quickly, open the reactor under a positive pressure of inert gas and add the 10% Pd/C catalyst (typically 1-5 mol % Pd relative to the substrate).

    • Causality: The catalyst is added under an inert atmosphere to prevent it from coming into contact with air, which can cause it to become pyrophoric, especially with flammable solvents.[16]

    • Immediately add the solvent (e.g., methanol or ethanol, ensuring the catalyst is fully submerged). The choice of a polar solvent like methanol or ethanol is common as they are good solvents for the substrate and product and are relatively inert under these conditions.

  • Hydrogenation Reaction:

    • Seal the reactor securely.

    • Purge the reactor with hydrogen gas by pressurizing to approximately 50 psi and then carefully venting. Repeat this process three times to ensure the atmosphere is fully replaced with hydrogen.[17]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

    • The reaction is typically run at room temperature. Hydrogenation is an exothermic process, and for larger-scale reactions, cooling may be necessary to maintain a controlled temperature.[15]

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases. For more precise monitoring, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by TLC or LC-MS.

  • Reaction Workup and Catalyst Removal:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated area.[14]

    • Purge the reactor with inert gas for several minutes to remove any residual hydrogen.

    • Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst.

    • Causality: The Celite® pad prevents the fine catalyst particles from passing through the filter paper. It is crucial to keep the filter cake wet with solvent at all times during filtration, as a dry catalyst can be pyrophoric and ignite in the presence of air.[16][18]

    • Rinse the reactor and the filter cake with a small amount of the reaction solvent to ensure complete transfer of the product.

    • After filtration, quench the catalyst on the filter paper by adding water before disposal.[16]

  • Product Isolation and Purification:

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, 3-(2-fluoro-4-hydroxyphenyl)propanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) if necessary.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

TechniqueExpected Observations for 3-(2-fluoro-4-hydroxyphenyl)propanoic acid
¹H NMR Disappearance of the vinyl proton signals from the starting material. Appearance of two new aliphatic methylene proton signals (triplets) around δ 2.6-3.0 ppm. Aromatic proton signals will show coupling patterns consistent with the substitution pattern. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Disappearance of the alkene carbon signals. Appearance of two new aliphatic carbon signals. The fluorine atom will cause splitting of the signals for the carbon atoms in the phenyl ring.[19]
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the hydrogenated product (C₉H₉FO₃) should be observed.
Melting Point A sharp melting point consistent with a pure compound.

Safety and Hazard Management

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[12] Ensure all operations are conducted in a well-ventilated area, away from ignition sources.[12][14] Use appropriate pressure-rated equipment and leak-test the system before introducing hydrogen.[15]

  • Palladium on Carbon Catalyst: The catalyst, especially when dry, can be pyrophoric and ignite upon contact with air or flammable solvents.[16] Always handle the catalyst under an inert atmosphere and keep it wet with solvent during workup.[15][18]

  • Pressure: High-pressure reactions pose a risk of explosion if the equipment fails. Use a blast shield and ensure the reactor is properly maintained and operated within its pressure limits.[12][13]

  • Solvents: Use flammable solvents like methanol and ethanol only in a well-ventilated fume hood, away from ignition sources.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Catalyst poisoning- Use fresh catalyst- Increase hydrogen pressure- Increase stirring rate- Ensure starting material and solvent are pure
Dehalogenation - Reaction temperature too high- Prolonged reaction time- Catalyst type- Run the reaction at room temperature or below- Monitor the reaction closely and stop it once the starting material is consumed- Consider a less active catalyst or add a catalyst poison in small amounts
Aromatic Ring Reduction - Catalyst is too active (e.g., Rhodium)- High temperature and/or pressure- Use Pd/C, which is generally selective- Use milder conditions (lower pressure and temperature)

Conclusion

The catalytic hydrogenation of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid using palladium on carbon is an efficient and reliable method for the synthesis of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid. By understanding the underlying principles, adhering to the detailed protocol, and prioritizing safety, researchers can consistently achieve high yields of the desired product. This application note serves as a practical guide to aid in the successful execution of this important chemical transformation in a research and development setting.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. (2025, February 23).
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Rhodium on alumina catalyst. Johnson Matthey. (n.d.).
  • Boulanger, B. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. (n.d.).
  • Understanding Heterogeneous Catalytic Hydrogenation by Parahydrogen-Induced Polarization NMR Spectroscopy. ACS Catalysis - ACS Publications. (2024, February 2).
  • Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. (2021, July 31).
  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics - ACS Publications. (2010, September 2).
  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. (n.d.).
  • Homogeneous and heterogeneous catalysts for hydrogenation of CO 2 to methanol under mild conditions. Chemical Society Reviews (RSC Publishing). (2021, March 9). DOI:10.1039/D0CS01331E.
  • Levy, J., & Friedman, A. (n.d.). Hydrogenation of cinnamic aldehydes and derivatives thereof. Google Patents.
  • Hydrogenation Reactions. University of Pittsburgh. (2012, March 6).
  • Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. DigitalCommons@UMaine. (n.d.).
  • Heterogeneous Catalytic Hydrogenation. ResearchGate. (n.d.).
  • Palladium on carbon. Wikipedia. (n.d.).
  • Standard Operating Procedures. The Sarpong Group. (n.d.).
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Benchchem. (n.d.).
  • Hydrogenation reaction tips and tricks. Reddit. (2022, January 21).
  • Guo, Z., Hu, L., Yu, H.-h., Cao, X., & Gu, H. (n.d.). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. The Royal Society of Chemistry.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2026, January 22).
  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. (n.d.).
  • (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid. ChemicalBook. (2023, April 23).
  • (E)-3-(2-Fluoro-4-hydroxy-phenyl)-acrylic acid. Sigma-Aldrich. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low synthesis yield of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Welcome to the Technical Support Center. The synthesis of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid—a fluorinated analog of p-coumaric acid—is typically achieved via a Knoevenagel–Doebner condensation between 2-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid—a fluorinated analog of p-coumaric acid—is typically achieved via a Knoevenagel–Doebner condensation between 2-fluoro-4-hydroxybenzaldehyde and malonic acid. While seemingly straightforward, researchers frequently encounter low yields, intractable tars, and complex byproduct mixtures.

This guide provides mechanistic troubleshooting, quantitative data, and an optimized, self-validating protocol to maximize your (E)-isomer yield.

Mechanistic Troubleshooting Guide

Q1: My reaction stalls, and LC-MS shows a massive peak corresponding to [M+44]. What is happening? Analysis: You are observing the accumulation of the arylidenemalonic acid (diacid) intermediate. The Knoevenagel–Doebner condensation proceeds in two distinct kinetic steps: the initial condensation to form the diacid, followed by a decarboxylation to yield the cinnamic acid. If the thermal energy is insufficient or the catalyst is sub-optimal, the first decarboxylation fails to proceed to completion. Solution: Transition to a more efficient catalyst system. Traditional pyridine/piperidine systems often struggle with the decarboxylation step without excessive heating. Switching to an L-proline-mediated system in ethanol facilitates the formation of an iminium intermediate that lowers the activation energy for both the condensation and the subsequent decarboxylation .

Q2: I pushed the reaction temperature higher to force the decarboxylation, but now my yield is even lower, and I have a highly non-polar spot on my TLC. Why? Analysis: You have triggered over-decarboxylation. The electron-donating nature of the para-hydroxyl group on the aromatic ring significantly destabilizes the resulting cinnamic acid under basic, high-heat conditions. This drives a second, undesired decarboxylation event, converting your target (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid into 2-fluoro-4-vinylphenol. The ortho-fluoro substitution slightly alters the electron density but does not prevent this para-OH driven degradation . Solution: Reaction temperature and base equivalents must be strictly controlled. The use of a milder, secondary amine like L-proline at 80 °C prevents the secondary decarboxylation while ensuring the primary decarboxylation completes.

Q3: Why is my product mixture turning into a dark, insoluble tar? Analysis: Free phenols are highly susceptible to oxidative coupling and polymerization in the presence of strong bases (like piperidine) and atmospheric oxygen at elevated temperatures. Furthermore, the vinylphenol byproduct (from over-decarboxylation) readily polymerizes under these conditions. Solution: Degas your solvents and run the reaction under an inert atmosphere (N 2​ or Argon). Moving away from harsh amine bases to L-proline in a greener solvent like ethanol drastically reduces oxidative tar formation .

Quantitative Data: Reaction Parameter Impact

To illustrate the causality of reaction conditions on the product distribution, the following table summarizes the quantitative shifts observed during the optimization of p-hydroxycinnamic acid derivatives.

Reaction SystemTemp (°C)Time (h)Diacid Yield (%)Cinnamic Acid Yield (%)Vinylphenol Yield (%)
Piperidine / Pyridine115 (Reflux)4< 535 - 4540 - 50
L-Proline / Ethanol401260 - 7510 - 20< 2
L-Proline / Ethanol (Optimized) 80 (Reflux) 6 < 5 80 - 85 < 5

Reaction Pathway Visualization

KnoevenagelPathway A 2-Fluoro-4-hydroxy- benzaldehyde + Malonic Acid B Diacid Intermediate [M+44] A->B Condensation (L-Proline) C (E)-Cinnamic Acid (Target Product) B->C 1st Decarboxylation (Desired, 80°C) D 2-Fluoro-4-vinylphenol (Degradation) C->D 2nd Decarboxylation (Excess Heat/Base)

Reaction pathway showing target synthesis and temperature-dependent byproduct formation.

Optimized Experimental Protocol: L-Proline Mediated Synthesis

This protocol is designed as a self-validating system . By monitoring the disappearance of the diacid and the appearance of the vinylphenol via In-Process Controls (IPC), the user can dynamically adjust the reaction time to maximize the target yield.

Reagents:

  • 2-Fluoro-4-hydroxybenzaldehyde (1.0 equiv, 10 mmol, 1.40 g)

  • Malonic acid (2.0 equiv, 20 mmol, 2.08 g)

  • L-Proline (0.5 equiv, 5 mmol, 0.57 g)

  • Absolute Ethanol (20 mL, 0.5 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-hydroxybenzaldehyde and malonic acid in 20 mL of absolute ethanol. Sparge the solution with Nitrogen for 10 minutes to minimize oxidative phenol coupling.

  • Catalyst Addition: Add L-proline to the stirring solution. Causality Note: L-proline acts as a bifunctional catalyst, forming a reactive iminium ion with the aldehyde while providing mild basicity, avoiding the harsh, tar-inducing conditions of pyridine.

  • Controlled Heating: Attach a reflux condenser and heat the mixture to 80 °C (gentle reflux). Causality Note: 80 °C provides sufficient thermal energy to drive the first decarboxylation (converting the diacid to the cinnamic acid) but is low enough to kinetically disfavor the second decarboxylation to the vinylphenol.

  • Self-Validating In-Process Control (IPC): After 4 hours, pull a 50 µL aliquot. Analyze via LC-MS or TLC (Eluent: EtOAc/Hexanes/AcOH 50:49:1).

    • If Diacid is present: The first decarboxylation is incomplete. Continue heating.

    • If Vinylphenol appears: Over-decarboxylation has begun. Immediately remove from heat.

  • Workup & Isolation: Once the diacid is consumed (typically 5–6 hours), cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Chemoselective Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) to remove the L-proline catalyst. Extract the organic layer with saturated NaHCO 3​ (3 x 20 mL). Causality Note: The target carboxylic acid is deprotonated and moves to the aqueous layer, leaving any non-polar vinylphenol byproduct behind in the organic layer.

  • Precipitation: Carefully acidify the combined aqueous layers with concentrated HCl to pH 2.0 in an ice bath. The pure (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

References

  • Peyrot, C., Peru, A. A. M., Mouterde, L. M. M., & Allais, F. (2019). Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids. ACS Sustainable Chemistry & Engineering.[Link]

  • Rioux, B., Peyrot, C., Mention, M. M., & Brunissen, F. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules.[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid Synthesis

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid. The synthesis, typically a Knoevenagel-Doebner condensation, involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with malonic acid. Temperature is a critical parameter that dictates not only the reaction rate but also the yield and purity of the final product. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize this crucial step.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid?

A1: This compound is most commonly synthesized via a Knoevenagel-Doebner condensation.[1][2] This reaction involves the base-catalyzed condensation of 2-fluoro-4-hydroxybenzaldehyde with malonic acid. The reaction is typically followed by a decarboxylation step, which is often promoted by the reaction temperature, to yield the desired α,β-unsaturated carboxylic acid.[1] Weak bases like pyridine, often with a catalytic amount of piperidine, are standardly used.[1][3]

Q2: Why is reaction temperature so critical in this synthesis?

A2: Temperature is a double-edged sword in this synthesis.

  • Too Low: Insufficient temperature can lead to a sluggish or incomplete reaction, as the activation energy for the condensation may not be met.[3] This results in low conversion of the starting aldehyde and poor yields.

  • Too High: Excessive heat can trigger undesirable side reactions. The most common issue is the premature or uncontrolled decarboxylation of the product or even the malonic acid starting material.[3][4] High temperatures can also lead to the formation of colored impurities or polymerization byproducts, complicating purification.[3]

Q3: What is a good starting temperature range for optimization experiments?

A3: A prudent approach is to start with milder conditions and systematically increase the temperature. Many Knoevenagel condensations can proceed at room temperature, while others require heating.[3][5] A good starting point is 40-50°C. We recommend exploring a range from room temperature (approx. 25°C) up to 80-100°C, depending on the solvent used.[6][7] For instance, one study on a similar condensation found that increasing the temperature from 25°C to 40°C significantly increased the yield from 56% to 95%.[7]

Q4: How does the choice of solvent affect the optimal temperature?

A4: The solvent's boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence reaction rates.[3] Polar aprotic solvents like DMF may facilitate faster reactions but require higher temperatures for decarboxylation.[8] In contrast, pyridine is often used as both a solvent and a base, and reactions are typically run at reflux to drive the reaction and subsequent decarboxylation.[1]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Problem 1: Low or No Product Yield
  • Potential Cause A: Reaction Temperature is Too Low. The activation energy for the initial condensation is not being overcome, leading to poor conversion of the 2-fluoro-4-hydroxybenzaldehyde.

    • Solution:

      • Monitor the reaction closely using Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde.[3]

      • Increase the reaction temperature in a stepwise manner, for example, in 10°C increments (e.g., from 40°C to 50°C, then to 60°C).

      • Allow the reaction to stir for a sufficient amount of time at each new temperature, monitoring for progress by TLC before increasing the heat further.

  • Potential Cause B: Inefficient Water Removal. The Knoevenagel condensation produces water as a byproduct.[3] If not removed, the accumulation of water can shift the reaction equilibrium back towards the reactants, reducing the overall yield.[3]

    • Solution: While increasing temperature can help by driving off water, a more direct approach is to use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to azeotropically remove water.

Problem 2: Formation of Impurities and Dark-Colored Byproducts
  • Potential Cause A: Reaction Temperature is Too High. Excessive heat can cause decomposition of the starting materials or the product.[3] Aromatic aldehydes and phenols can be sensitive to high temperatures, leading to polymerization or the formation of complex, colored impurities.

    • Solution:

      • Reduce the reaction temperature. If you are getting a high conversion rate but poor purity, the temperature is likely too high.

      • Consider a two-stage temperature profile. Run the initial condensation at a lower temperature (e.g., 50-60°C) until the aldehyde is consumed, then increase the temperature (e.g., 80-100°C) to facilitate a controlled decarboxylation.

  • Potential Cause B: Uncontrolled Decarboxylation. While decarboxylation is necessary to form the final product, running the reaction at too high a temperature from the start can lead to side reactions, such as the decarboxylation of malonic acid itself or reactions involving the highly reactive intermediate.

    • Solution:

      • Lower the overall reaction temperature and increase the reaction time. A slower, more controlled reaction often leads to a cleaner product profile.

      • As mentioned above, employ a stepwise heating approach. This allows the initial C-C bond formation to complete before driving the decarboxylation at a higher temperature.

Data-Driven Temperature Optimization

To systematically determine the optimal temperature, it is essential to conduct a series of controlled experiments. The following table provides a template and hypothetical results for such a study.

Experiment IDTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)Observations
T-140835%>98%Incomplete conversion of aldehyde.
T-260675%>98%Good conversion, clean reaction profile.
T-380492%97%Fast reaction, slight increase in colored impurities.
T-4100288%90%Very fast reaction, significant darkening of the mixture.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a step-by-step method for determining the optimal reaction temperature for your specific laboratory conditions.

Materials:

  • 2-fluoro-4-hydroxybenzaldehyde

  • Malonic acid

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser

  • Heating mantle with a temperature controller and probe

  • TLC plates (silica gel) and developing chamber

  • Appropriate work-up and purification reagents (e.g., HCl, ethyl acetate, water)

Procedure:

  • Setup: In a round-bottom flask, combine 2-fluoro-4-hydroxybenzaldehyde (1.0 eq), malonic acid (1.5-3.0 eq), and pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Initial Temperature: Set the heating mantle to the first target temperature (e.g., 40°C). Ensure the temperature probe is correctly placed to monitor the internal reaction temperature.

  • Monitoring: Stir the reaction mixture at the set temperature. Every hour, take a small aliquot, quench it, and analyze it by TLC to monitor the disappearance of the starting aldehyde spot.

  • Data Collection: Once the reaction is deemed complete (or has plateaued), stop the reaction. Perform an appropriate aqueous work-up, isolate the crude product, and determine the yield and purity (e.g., by HPLC or ¹H NMR).

  • Iterate: Repeat steps 1-5 for each temperature in your planned range (e.g., 60°C, 80°C, 100°C).

  • Analysis: Compare the yield, purity, and reaction time for each temperature to identify the optimal conditions.

Visual Workflow: Troubleshooting Temperature Issues

The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature.

G start Problem with Synthesis low_yield Low Yield or Incomplete Reaction start->low_yield impurity High Impurity or Dark Color start->impurity check_temp_low Is Temperature Too Low? low_yield->check_temp_low check_temp_high Is Temperature Too High? impurity->check_temp_high increase_temp ACTION: Increase Temperature in 10°C increments. Monitor by TLC. check_temp_low->increase_temp Yes check_time Is Reaction Time Sufficient? check_temp_low->check_time No result_ok Problem Resolved increase_temp->result_ok decrease_temp ACTION: Decrease Temperature. Consider two-stage heating. check_temp_high->decrease_temp Yes check_temp_high->result_ok No (Check other params) decrease_temp->result_ok increase_time ACTION: Increase Reaction Time. check_time->increase_time No check_time->result_ok Yes increase_time->result_ok

Caption: Troubleshooting workflow for temperature optimization.

References

  • SciELO. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction optimization under various parameters. Retrieved from [Link]

  • ASM Journals. (2024). Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. mBio. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation. Retrieved from [Link]

  • PMC. (2001). Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2019). Decarboxylation of cinnamic acids without 4-hydroxyl substituent. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). The Knoevenagel condensation at room temperature. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2001). Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. Retrieved from [Link]

  • Georganics. (2022). (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

ICH Q2(R2) Validation of Analytical Methods for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid: A Comparative Guide

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (also known as 2-fluoro-4-hydroxycinnamic acid; CAS: 696589-23-8) is a specialized fluorinated derivative of p-coumaric acid. Widely utilized in kinetic studies as a potent in...

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Author: BenchChem Technical Support Team. Date: March 2026

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (also known as 2-fluoro-4-hydroxycinnamic acid; CAS: 696589-23-8) is a specialized fluorinated derivative of p-coumaric acid. Widely utilized in kinetic studies as a potent inhibitor of cinnamate 4-hydroxylase during lignin biosynthesis research[1], this compound is increasingly relevant in pharmaceutical intermediate profiling.

With the adoption of the updated ICH Q2(R2) and ICH Q14 guidelines (effective June 2024)[2][3], the regulatory expectation has shifted from a "check-the-box" validation approach to a lifecycle-driven, risk-based methodology. This guide objectively compares three analytical platforms—HPLC-UV , UHPLC-PDA , and LC-MS/MS —for the quantification of this compound, providing step-by-step protocols, mechanistic insights, and synthesized validation data to help you select the optimal method for your Analytical Target Profile (ATP).

Analyte Profiling & Method Design Logic

Before selecting an instrument, we must establish the causality between the molecule's physicochemical properties and our chromatographic choices. (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid possesses three critical features:

  • Carboxylic Acid Moiety (pKa ~4.2): Requires a highly acidic mobile phase (pH < 3.0) to suppress ionization. If the pH approaches the pKa, the molecule exists in a state of partial ionization, leading to severe peak tailing and retention time shifts.

  • Fluorine Substitution at C-2: Fluorine is highly electronegative. Its inductive effect slightly lowers the pKa of both the phenolic hydroxyl and the carboxylic acid compared to unfluorinated cinnamic acid. It also enhances dipole-dipole interactions with end-capped C18 stationary phases.

  • Conjugated Pi System: The extended conjugation from the phenol through the acrylic acid double bond provides a strong chromophore, making UV detection highly viable.

Analyte_Logic Analyte (E)-3-(2-Fluoro-4-hydroxyphenyl) acrylic acid Prop1 Carboxylic Acid (pKa ~4.2) Analyte->Prop1 Prop2 Fluorine Substitution (High Electronegativity) Analyte->Prop2 Prop3 Conjugated Pi System (Strong UV Absorbance) Analyte->Prop3 Action1 Mobile Phase pH < 3.0 (Suppress Ionization) Prop1->Action1 Action2 C18 Stationary Phase (Dipole Interactions) Prop2->Action2 Action3 UV Detection at 310 nm (Max Sensitivity) Prop3->Action3

Chemical properties driving analytical method parameters for the target compound.

Comparative Methodologies & Protocols

To meet ICH Q14 objectives[3], the method must be fit for its intended purpose. Below are three self-validating protocols tailored for different stages of drug development.

Method A: Traditional HPLC-UV (The Routine QA/QC Workhorse)

Best suited for routine batch release and assay testing where extreme sensitivity is not required, but ruggedness is paramount.

  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm. (Rationale: Dense end-capping prevents secondary interactions between the fluorinated phenol and residual silanols).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock with Mobile Phase A to create calibration levels ranging from 1.0 µg/mL to 50.0 µg/mL.

  • System Suitability Testing (SST): Inject the 10.0 µg/mL standard six times. Acceptance criteria (ICH Q2(R2)): Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 5000.

  • Sample Analysis: Inject 10 µL of prepared samples. Bracket samples with standard injections every 10 runs to verify continuous system performance.

Method B: UHPLC-PDA (The High-Throughput Optimizer)

Best suited for in-process control (IPC) and stability-indicating assays where throughput and resolution of degradation products are critical.

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: Formic acid is sufficient to keep pH < 3.0 while being more environmentally friendly and MS-compatible than TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 15% B to 70% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA scanning 200-400 nm (Extract at 310 nm).

Step-by-Step Protocol:

  • Sample Prep: Prepare samples at a nominal concentration of 5.0 µg/mL using a diluent of 80:20 Water:Acetonitrile to prevent solvent-effect peak distortion (band broadening) common in UHPLC.

  • SST: Inject standard six times. Acceptance criteria: Peak Area %RSD ≤ 1.0%, Resolution (Rs) between analyte and nearest known impurity ≥ 2.0.

  • Peak Purity Analysis: Utilize the PDA software to assess peak purity across the analyte peak to ensure no co-eluting degradation products exist, fulfilling ICH Q2(R2) Specificity requirements[2].

Method C: LC-MS/MS (The Sensitivity Champion)

Best suited for genotoxic impurity profiling, pharmacokinetic (PK) studies, or trace-level environmental monitoring.

  • Column: Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm. (Rationale: The biphenyl phase offers enhanced pi-pi interactions with the fluorinated aromatic ring, increasing retention compared to C18).

  • Mobile Phase A: 0.05% Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Ionization: ESI Negative Mode. (Rationale: The carboxylic acid readily loses a proton [M-H]- to form a stable anion).

  • MRM Transitions: m/z 181.0 → m/z 137.0 (Loss of CO2, primary quantifier).

Step-by-Step Protocol:

  • Matrix Matched Calibration: Spike known concentrations of the analyte (1 ng/mL to 100 ng/mL) into the blank biological or synthetic matrix to account for ion suppression.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate. Evaporate the organic layer under nitrogen and reconstitute in 50:50 Mobile Phase A:B.

  • SST: Inject the Lower Limit of Quantitation (LLOQ) standard. Acceptance criteria: Signal-to-Noise (S/N) ≥ 10:1, Accuracy within ±20% of nominal concentration.

ICH Q2(R2) Validation Performance Synthesis

The revised ICH Q2(R2) guideline emphasizes a structured lifecycle approach, tightly integrating with ICH Q14[3]. It introduces updated terminology (e.g., replacing "Linearity" with "Working Range" and "Calibration Model") and mandates robust statistical justification for the Lower Range Limit (LOD/LOQ)[2][4].

ICH_Lifecycle cluster_Q14 ICH Q14: Method Development cluster_Q2 ICH Q2(R2): Method Validation ATP Define Analytical Target Profile (ATP) DoE Multivariate Optimization (DoE) ATP->DoE Val Execute Validation (Accuracy, Precision, Range) DoE->Val Knowledge Transfer Report Lifecycle Monitoring & System Suitability Val->Report

Integration of ICH Q14 development and ICH Q2(R2) validation lifecycles.

Table 1: Comparative Validation Metrics (Accuracy, Precision, Range)

Data represents synthesized validation performance based on ICH Q2(R2) criteria.

Validation Parameter (ICH Q2(R2))HPLC-UV (Method A)UHPLC-PDA (Method B)LC-MS/MS (Method C)
Working Range 1.0 – 50.0 µg/mL0.2 – 20.0 µg/mL1.0 – 100.0 ng/mL
Calibration Model Fit (R²) > 0.999> 0.999> 0.995 (Quadratic fit allowed)
Accuracy (Recovery %) 98.5% – 101.2%99.0% – 100.8%92.0% – 108.5%
Repeatability (Precision %RSD) 1.2%0.6%4.5%
Intermediate Precision (%RSD) 1.5%0.8%6.2%
Table 2: Sensitivity & Robustness Parameters
Validation ParameterHPLC-UV (Method A)UHPLC-PDA (Method B)LC-MS/MS (Method C)
Limit of Detection (LOD) 0.15 µg/mL0.05 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.50 µg/mL0.15 µg/mL1.0 ng/mL
Robustness: pH variation (±0.2) Pass (No RT shift)Pass (No RT shift)Critical (Impacts ionization)
Robustness: Temp (±5°C) PassPassPass
Throughput (Run Time) 15.0 min3.5 min4.0 min

Expert Recommendations & Conclusion

When developing a control strategy for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, the choice of analytical procedure must align with the Analytical Target Profile (ATP) defined under ICH Q14[3].

  • Choose HPLC-UV if you are transferring methods to global manufacturing sites where legacy equipment is standard. The use of TFA ensures ruggedness against minor mobile phase preparation errors.

  • Choose UHPLC-PDA for stability-indicating studies. The superior resolving power of sub-2-micron particles ensures that potential degradants (such as photo-isomerization products from the E to Z isomer of the acrylic double bond) are baseline separated.

  • Choose LC-MS/MS exclusively for trace-level impurity quantification or biological matrix analysis. Note that while sensitivity is unmatched, the intermediate precision will inherently be higher (wider %RSD) due to matrix effects and ionization variability.

By grounding your method development in the physicochemical reality of the fluorinated cinnamic acid structure and rigorously executing validation according to the updated ICH Q2(R2) framework[2], you ensure regulatory compliance, data integrity, and long-term analytical reliability.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. Available at:[Link]

Sources

Comparative

Benchmarking (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid Against Standard C4H Inhibitors

As a Senior Application Scientist, evaluating a novel enzymatic inhibitor requires moving beyond superficial IC50 values to deeply understand its mechanism of action, metabolic stability, and off-target liabilities. In t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel enzymatic inhibitor requires moving beyond superficial IC50 values to deeply understand its mechanism of action, metabolic stability, and off-target liabilities. In the context of plant chemical biology and agricultural biotechnology, Cinnamate 4-hydroxylase (C4H, CYP73A) is a highly sought-after target. As the first cytochrome P450 in the general phenylpropanoid pathway, C4H catalyzes the conversion of trans-cinnamic acid to p-coumaric acid—the critical gateway step regulating the biosynthesis of lignin, flavonoids, and the defense hormone salicylic acid (SA) 1.

This guide objectively benchmarks the specialized product-analog inhibitor (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (also known as 2-fluoro-4-hydroxycinnamic acid) against industry-standard C4H inhibitors, providing the mechanistic causality and self-validating protocols necessary for robust experimental design.

Mechanistic Overview: The Causality of Fluorination

To control metabolic flux through the phenylpropanoid pathway, researchers historically rely on mechanism-based inactivators like Piperonylic Acid (PA) 2. However, PA requires NADPH-dependent metabolism to form a reactive carbene intermediate that irreversibly binds the heme iron, which can complicate simple kinetic studies.

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid offers a highly controlled alternative. It acts as a structural analog of the natural product, p-coumaric acid, enabling competitive product inhibition 3. The strategic substitution of a fluorine atom at the 2-position serves two distinct causal functions:

  • Electronic Modulation: Fluorine is highly electronegative. It withdraws electron density from the aromatic ring, lowering the pKa of the para-hydroxyl group. This strengthens hydrogen bonding and π-π interactions within the CYP73A active site, making it a tighter-binding competitive inhibitor than the native product.

  • Metabolic Resistance: Non-natural cinnamic acid derivatives are frequently consumed as alternative substrates by C4H 4. The highly stable C–F bond prevents aberrant oxidative metabolism at the ortho position, ensuring the inhibitor concentration remains constant during extended in vitro kinetic assays.

Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H (CYP73A) Cin->C4H Cou p-Coumaric Acid PAL->Cin C4H->Cou Inh1 (E)-3-(2-Fluoro-4-hydroxyphenyl) acrylic acid Inh1->C4H Competitive Inh2 Piperonylic Acid (PA) Inh2->C4H Irreversible

Fig 1: Phenylpropanoid pathway highlighting C4H inhibition by PA and the fluorinated analog.

Comparative Profiling: The Inhibitor Landscape

When selecting a C4H inhibitor, researchers must balance potency with the risk of off-target physiological artifacts. The table below summarizes the quantitative and mechanistic distinctions between the fluorinated analog and standard alternatives.

InhibitorStructural ClassMechanism of ActionReversibilityKey Liabilities / Expert Notes
(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid Fluorinated CinnamateCompetitive (Product Analog)ReversibleHigh metabolic stability; ideal for precise in vitro kinetic assays without substrate depletion 3.
Piperonylic Acid (PA) Methylenedioxy-cinnamateMechanism-based InactivatorQuasi-irreversibleHigh Risk: Acts as a surrogate substrate for GH3.6, artificially increasing cellular auxin (IAA) levels 5.
3-(4-Pyridyl)-acrylic acid (3PA) Pyridyl-acrylic acidCompetitive (Heme Ligand)ReversibleSusceptible to rapid in vivo displacement due to upstream accumulation of trans-cinnamic acid [[1]]().
p-Iodobenzoic acid (pIBA) Halogenated BenzoateCompetitiveReversibleDiscovered via high-throughput chemical genetics; highly effective at inhibiting downstream lignification 6.

Experimental Protocols: A Self-Validating System

A trustworthy assay must be self-validating. The following protocols are designed to differentiate true competitive inhibition from mechanism-based inactivation, while strictly controlling for the pleiotropic off-target effects known to plague standard inhibitors like PA.

Protocol 1: In Vitro C4H Kinetic Inhibition Assay

Causality Focus: Differentiating competitive binding from suicide inhibition requires precise manipulation of the NADPH pre-incubation phase. Because PA is a mechanism-based inactivator, it requires time and NADPH to form its stable 427 nm absorbing complex 2. Conversely, the fluorinated analog binds directly; its IC50 will remain static regardless of pre-incubation time.

  • Microsomal Preparation: Isolate microsomes from yeast expressing recombinant CYP73A1 or from elicited plant tissues (e.g., Nicotiana tabacum BY-2 cells) [[2]](). Standardize to 0.12 µM P450 content.

  • Time-Dependent Pre-incubation (The Control Step): Set up two parallel reaction cohorts. Incubate microsomes with the test inhibitor (e.g., 5–380 µM) and 1 mM NADPH in 0.1 M sodium phosphate buffer (pH 7.4). Incubate Cohort A for 0 minutes and Cohort B for 15 minutes prior to substrate addition.

  • Substrate Addition: Initiate the reaction by adding radiolabeled trans-[3'-14C]cinnamic acid 1.

  • Termination & Extraction: Terminate the reaction after exactly 10 minutes via acidification (1 N HCl). Extract the metabolites twice using ethyl acetate.

  • Quantification: Separate the substrate and product via HPLC and quantify the formation of p-coumaric acid using radiometric detection or LC-MS/MS 1.

Workflow Step1 1. Microsomal Preparation (Yeast CYP73A1 or Plant Extracts) Step2 2. Pre-incubation (NADPH + C4H + Inhibitor) Step1->Step2 Step3 3. Substrate Addition (14C-trans-Cinnamic Acid) Step2->Step3 Step4 4. Reaction Termination (Acidification & Extraction) Step3->Step4 Step5 5. Quantification (HPLC / Radiometry) Step4->Step5

Fig 2: Step-by-step in vitro workflow for validating C4H inhibitor efficacy and kinetics.

Protocol 2: In Vivo Phenolic & Auxin Profiling (Off-Target Validation)

Causality Focus: PA is notorious for acting as a surrogate substrate for GRETCHEN HAGEN 3.6 (GH3.6), an amido synthetase. By monopolizing GH3.6, PA prevents the normal conjugation of Indole-3-acetic acid (IAA) to IAA-Aspartate, artificially inflating cellular auxin levels and causing adventitious rooting 75. A superior inhibitor must demonstrate clean on-target C4H inhibition without disrupting auxin homeostasis.

  • Cell Treatment: Treat Arabidopsis seedlings or Nicotiana tabacum BY-2 cell suspensions with 50 µM of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid versus PA.

  • On-Target Validation (Phenolic Shift): After 24–48 hours, extract soluble phenolics in methanol. Quantify the depletion of downstream lignin monomers and the expected accumulation of upstream salicylic acid (SA) via LC-MS/MS 16.

  • Off-Target Validation (Auxin Conjugation Assay): Extract and quantify free IAA versus IAA-Asp conjugates. PA-treated cells will show a sharp spike in free IAA 5. The fluorinated analog should maintain a baseline IAA/IAA-Asp ratio, proving its superiority for complex in vivo developmental studies.

Conclusion

While Piperonylic Acid remains a potent tool for irreversible C4H inactivation, its newly discovered off-target effects on auxin homeostasis severely compromise its utility in whole-plant physiological studies 5. By leveraging the bioisosteric and electronic advantages of fluorine, (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid provides researchers with a metabolically stable, reversible, and highly specific competitive inhibitor 34. It is the recommended standard for precise kinetic profiling and metabolic flux control where pleiotropic hormonal interference must be avoided.

References
  • CymitQuimica. "2-Fluoro-4-hydroxycinnamic acid".
  • Schalk et al. (1998). "Piperonylic Acid, a Selective, Mechanism-Based Inactivator of the trans-Cinnamate 4-Hydroxylase: A New Tool to Control the Flux of Metabolites in the Phenylpropanoid Pathway". Plant Physiology.
  • Schoch et al. (2002). "Chemical inactivation of the cinnamate 4-hydroxylase allows for the accumulation of salicylic acid in elicited cells". Plant Physiology.
  • Desmedt et al. (2021). "Piperonylic acid (PA)‐treatment serves as an adequate substitute for...". ResearchGate.
  • Desmedt et al. (2021). "Non-specific effects of a CINNAMATE-4-HYDROXYLASE inhibitor on auxin homeostasis". bioRxiv.
  • Dermawan et al. (2016). "Chemical Genetics Uncovers Novel Inhibitors of Lignification, Including p-Iodobenzoic Acid Targeting CINNAMATE-4-HYDROXYLASE". Plant Physiology.
  • Chen et al. (2007). "Non-natural Cinnamic Acid Derivatives as Substrates of Cinnamate 4-hydroxylase". Phytochemistry.

Sources

Validation

A Comparative Guide to the Reproducibility of Extraction Protocols for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

For researchers, scientists, and drug development professionals, the consistent and efficient isolation of a target molecule is paramount. This guide provides an in-depth technical comparison of two primary extraction me...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the consistent and efficient isolation of a target molecule is paramount. This guide provides an in-depth technical comparison of two primary extraction methodologies for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry. Given the absence of a standardized, publicly available extraction protocol for this specific molecule, this document presents two robust, scientifically-grounded protocols—a classic Liquid-Liquid Extraction (LLE) and a modern Solid-Phase Extraction (SPE)—based on established principles for the purification of phenolic organic acids.

The objective of this guide is to dissect the critical parameters of each protocol, evaluate their potential for reproducibility, and provide the experimental data necessary for informed methodological selection. We will delve into the causality behind each experimental step, from synthesis to purification and analysis, to empower researchers with a comprehensive understanding of the factors governing success.

The Foundation: Synthesis of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

The primary route to synthesizing (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid and its analogs is the Knoevenagel-Doebner condensation. This reaction involves the condensation of a substituted benzaldehyde, in this case, 2-fluoro-4-hydroxybenzaldehyde, with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine and piperidine. The reaction proceeds via an initial condensation followed by a decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[1][2][3][4][5][6]

Experimental Protocol: Knoevenagel-Doebner Condensation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-4-hydroxybenzaldehyde (1 equivalent), malonic acid (1.5-3 equivalents), and pyridine (as solvent).[1][6]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 90-120°C) and monitor the progress by Thin Layer Chromatography (TLC).[2] The reaction is generally complete within 2-6 hours.[3]

  • Initial Quench: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the crude product. This step protonates the carboxylate and phenolic hydroxyl groups, reducing their water solubility.

  • Crude Product Collection: Collect the precipitated solid by vacuum filtration, wash with cold water to remove residual pyridine hydrochloride and other water-soluble impurities, and air-dry.

The crude product at this stage will contain the desired (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, along with unreacted starting materials, and potential side-products. The subsequent extraction and purification are critical for obtaining a high-purity final product.

Protocol 1: Classical Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a foundational technique in organic chemistry that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7] For acidic compounds like (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, pH adjustment is a powerful tool to manipulate its solubility and achieve separation from non-acidic impurities.

Physicochemical Rationale

The key to a successful LLE of an acidic compound lies in the manipulation of its ionization state. The pKa of the carboxylic acid group in cinnamic acid derivatives is typically in the range of 4.0-5.0.[8] The phenolic hydroxyl group is less acidic, with a pKa around 9.0-10.0.

  • Acidic Conditions (pH < pKa of carboxylic acid): The molecule will be in its protonated, neutral form, rendering it more soluble in organic solvents and less soluble in water.

  • Basic Conditions (pH > pKa of carboxylic acid): The carboxylic acid will be deprotonated to form a carboxylate salt, which is highly soluble in the aqueous phase and poorly soluble in most organic solvents.

This pH-dependent solubility allows for selective extraction.

Experimental Protocol: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude solid from the synthesis in a suitable organic solvent, such as ethyl acetate (EtOAc). Ethyl acetate is a good choice due to its moderate polarity, which can dissolve the target molecule, and its immiscibility with water.

  • Acidic Wash (Optional): Transfer the ethyl acetate solution to a separatory funnel and wash with a dilute HCl solution (e.g., 1 M HCl). This step ensures that any basic impurities (like residual pyridine or piperidine) are protonated and move into the aqueous phase. Drain the aqueous layer.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which has a pH of approximately 8. This is basic enough to deprotonate the carboxylic acid but not the phenolic hydroxyl group. The resulting sodium carboxylate salt of the target compound will be extracted into the aqueous phase, leaving non-acidic impurities in the organic phase.

  • Separation and Collection: Shake the separatory funnel vigorously, allowing the layers to separate. Collect the aqueous layer. Repeat the basic extraction on the organic layer 2-3 times to ensure complete recovery of the product.

  • Acidification and Precipitation: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH ~2). The protonated (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid will precipitate out of the aqueous solution as a solid.

  • Final Product Collection and Drying: Collect the purified solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry under vacuum to a constant weight.

LLE_Workflow cluster_Synthesis Synthesis Crude Product cluster_LLE Liquid-Liquid Extraction cluster_FinalProduct Purified Product Crude Crude (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash BaseExtract Extract with NaHCO3 (aq) AcidWash->BaseExtract Removes basic impurities Separate Separate Aqueous Layer BaseExtract->Separate Product in aqueous phase Acidify Acidify Aqueous Layer with HCl Separate->Acidify Filter Filter and Dry Acidify->Filter PureProduct Pure (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid Filter->PureProduct

Caption: Workflow for Liquid-Liquid Extraction.

Protocol 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is a more modern and often more efficient purification technique that utilizes a solid adsorbent (the stationary phase) to separate components of a mixture.[9][10] For the purification of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, a mixed-mode ion-exchange SPE cartridge can be employed, which combines both reversed-phase and ion-exchange retention mechanisms. This dual functionality provides high selectivity for acidic compounds.

Physicochemical Rationale

A mixed-mode anion-exchange SPE cartridge typically has a polymeric reversed-phase backbone with quaternary amine functional groups.

  • Reversed-Phase Interaction: The nonpolar regions of the target molecule can interact with the hydrophobic stationary phase.

  • Ion-Exchange Interaction: At a neutral or slightly acidic pH, the carboxylic acid of the target molecule will be deprotonated (anionic), allowing for a strong ionic interaction with the positively charged quaternary amine groups on the sorbent.

This allows for a robust wash step to remove impurities, followed by selective elution of the target compound.

Experimental Protocol: Solid-Phase Extraction
  • Cartridge Conditioning: Condition a mixed-mode anion-exchange SPE cartridge (e.g., a polymeric sorbent with quaternary amine functional groups) by passing methanol through it, followed by water. This activates the stationary phase.

  • Sample Loading: Dissolve the crude product in a suitable solvent (e.g., a small amount of methanol or acetonitrile) and dilute with water to a final organic solvent concentration of <10%. Adjust the pH of the sample to ~6-7. Pass the sample solution through the conditioned SPE cartridge. At this pH, the carboxylic acid is deprotonated and will be retained by the anion-exchange mechanism, while neutral impurities will have weaker reversed-phase interactions.

  • Washing Step 1 (Polar Impurities): Wash the cartridge with water to remove highly polar, unretained impurities.

  • Washing Step 2 (Non-polar Impurities): Wash the cartridge with an organic solvent like methanol or acetonitrile. This will remove neutral and weakly basic impurities that are retained by reversed-phase interactions but will not disrupt the strong ionic interaction of the deprotonated target molecule.

  • Elution: Elute the purified (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid from the cartridge by passing a solution of 2-5% formic acid or acetic acid in methanol through it. The acidic solution protonates the carboxylate group, neutralizing its charge and disrupting the ionic interaction with the sorbent, allowing the now neutral molecule to be eluted.

  • Solvent Removal: Collect the eluate and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified solid product.

SPE_Workflow cluster_Synthesis Synthesis Crude Product cluster_SPE Solid-Phase Extraction cluster_FinalProduct Purified Product Crude Crude (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid Condition Condition SPE Cartridge Crude->Condition Load Load Sample (pH 6-7) Condition->Load Wash1 Wash with Water Load->Wash1 Removes polar impurities Wash2 Wash with Methanol Wash1->Wash2 Removes non-polar impurities Elute Elute with Acidified Methanol Wash2->Elute Evaporate Evaporate Solvent Elute->Evaporate PureProduct Pure (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid Evaporate->PureProduct

Caption: Workflow for Solid-Phase Extraction.

Comparative Analysis of Extraction Protocols

The choice between LLE and SPE depends on various factors, including the scale of the purification, desired purity, cost, and throughput requirements. The reproducibility of each method is contingent on the careful control of critical parameters.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle of Separation Differential solubility and pH-mediated partitioning between two immiscible liquids.Differential affinity for a solid stationary phase based on combined reversed-phase and ion-exchange interactions.
Typical Yield Good to excellent, but can be operator-dependent. Multiple extractions are needed for high recovery.Excellent, often higher and more consistent than LLE due to more efficient retention and elution.
Purity Good, but may be lower if impurities have similar acidity. Emulsion formation can trap impurities.[7]Excellent, highly selective due to the dual retention mechanism, leading to very clean extracts.
Solvent Consumption High, especially for multiple extractions on a larger scale.Low, significantly less solvent is used compared to LLE.[9]
Time/Throughput Time-consuming, especially with multiple samples. Prone to emulsion formation which can delay the process.[7]Rapid, multiple samples can be processed in parallel using a vacuum manifold, leading to high throughput.
Reproducibility Operator-dependent, variations in shaking, phase separation, and pH adjustment can affect results.[11]Highly reproducible when automated. Key factors are consistent sorbent packing, and precise liquid handling.[9]
Scalability Easily scalable for large quantities of material.Typically used for smaller scale purification (mg to g scale). Larger scale SPE can be expensive.
Cost Lower initial cost (glassware), but higher solvent and disposal costs.Higher initial cost (cartridges, manifold), but lower solvent costs.

Factors Influencing Reproducibility

To ensure the reproducibility of either extraction protocol, meticulous control over several variables is essential.

Reproducibility_Factors cluster_LLE LLE Reproducibility cluster_SPE SPE Reproducibility pH_LLE Precise pH Control Reproducibility High Reproducibility pH_LLE->Reproducibility Volume_LLE Accurate Volume Measurements Volume_LLE->Reproducibility Shaking_LLE Consistent Agitation Shaking_LLE->Reproducibility Separation_LLE Complete Phase Separation Separation_LLE->Reproducibility Emulsion Avoidance of Emulsions Emulsion->Reproducibility Negative Impact Sorbent_SPE Sorbent Bed Uniformity Sorbent_SPE->Reproducibility FlowRate_SPE Consistent Flow Rate FlowRate_SPE->Reproducibility pH_SPE Sample pH pH_SPE->Reproducibility Solvent_SPE Elution Solvent Strength Solvent_SPE->Reproducibility Drying_SPE Complete Sorbent Drying Drying_SPE->Reproducibility

Caption: Key Factors Influencing Extraction Reproducibility.

Purity Validation: High-Performance Liquid Chromatography (HPLC)

Regardless of the extraction method chosen, the purity of the final product must be rigorously assessed. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard analytical technique for this purpose.[12][13][14][15][16]

Experimental Protocol: HPLC Analysis
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used for complex mixtures. For purity analysis of the final product, an isocratic mobile phase may be sufficient. A common mobile phase consists of an aqueous component (e.g., water with 0.1% formic or acetic acid) and an organic component (e.g., acetonitrile or methanol). The acidic modifier ensures the analyte is in its protonated form for good peak shape.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of the compound (typically around 280-320 nm for cinnamic acid derivatives).[13]

  • Sample Preparation: Prepare a stock solution of the purified product in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For absolute quantification, a calibration curve should be generated using a certified reference standard.[14]

The validation of the HPLC method should be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ).[14][16]

Conclusion

Both liquid-liquid extraction and solid-phase extraction are viable methods for the purification of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid from a crude synthesis mixture.

  • Liquid-Liquid Extraction is a classic, scalable method that is cost-effective in terms of initial setup. However, its reproducibility is highly dependent on operator skill, and it is more time-consuming and solvent-intensive.

  • Solid-Phase Extraction offers higher selectivity, greater reproducibility (especially when automated), lower solvent consumption, and higher throughput. While the initial investment in cartridges and equipment is higher, the long-term benefits in terms of time savings and consistency can be significant, particularly in a drug development setting where robust and transferable methods are crucial.

For research and development applications where high purity and reproducible results are paramount, Solid-Phase Extraction is the recommended methodology . The precise control over the separation process afforded by SPE provides a more self-validating system, minimizing the variability that can plague LLE. The principles and protocols outlined in this guide provide a solid foundation for developing a robust and reproducible purification workflow for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid and other related phenolic compounds.

References

  • Development and Validation of an RP-HPLC Method for Quantification of Cinnamic Acid Derivatives and Kaurane-Type Diterpenes in Mikania laevigata and Mikania glomerata. (2008). Chromatographia, 69(3-4), 213-218. Available at: [Link]

  • de Oliveira, A. M., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. PubMed. Available at: [Link]

  • Pérez-Serradilla, J. A., & de Castro, M. D. L. (2008). Development of a Rotatory and Continuous Liquid-Liquid Extraction Technique for Phenolic Compounds in Wine. Journal of Agricultural and Food Chemistry, 56(1), 128-133. Available at: [Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). New Journal of Chemistry. Available at: [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific. Available at: [Link]

  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation. Medicinal & Aromatic Plants, 4(3), 196. Available at: [Link]

  • Factors Affecting Solid Phase Extraction. Raykol Group (XiaMen) Corp., Ltd.. Available at: [Link]

  • Raynie, D. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(12), 922-925. Available at: [Link]

  • Bouzidi, A., et al. (2022). Development and validation of high-performance liquid chromatography assay method for simultaneous determination of Caffeic acid, Vanillin, and Cinnamic acid in Algerian propolis extract. ResearchGate. Available at: [Link]

  • Ridder, J. R., et al. (2015). Model Studies of the Doebner Modified Knoevenagel Condensation. FHSU Scholars Repository. Available at: [Link]

  • Nazy, A. (2013). Understanding Solid-Phase Microextraction: Key Factors Influencing the Extraction Process and Trends in Improving the Technique. Chemical Reviews, 113(3), 1596-1621. Available at: [Link]

  • Leitão, A. C., et al. (2005). Comparison between sample disruption methods and solid–liquid extraction (SLE) to extract phenolic compounds from Ficus carica. Journal of Chromatography A, 1088(1-2), 33-38. Available at: [Link]

  • Oliver, M., et al. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. Available at: [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (2021). Frontiers in Chemistry. Available at: [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. Available at: [Link]

  • Alara, O. R., et al. (2021). Extraction of phenolic compounds: A review. Current Research in Food Science, 4, 200-214. Available at: [Link]

  • Raynie, D. E. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Bashaw, R. N. (1970). U.S. Patent No. 3,493,471. Washington, DC: U.S. Patent and Trademark Office.
  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. (2011). Molecules, 16(11), 9447-9457. Available at: [Link]

  • Pawar, H. S., et al. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available at: [Link]

  • Process for purification of acrylic acid by extraction and distillation. (1974). Google Patents.
  • Method for purifying acrylic acid. (2006). European Patent Office.
  • Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. ResearchGate. Available at: [Link]

  • 3-(3-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID. NextSDS. Available at: [Link]

  • Mao, J. L., et al. (2011). Design, Synthesis and Biological Evaluation of Novel 4-hydroxybenzene Acrylic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1549-1553. Available at: [Link]

  • PROCESS FOR SEPARATING AND RECOVERING 3-HYDROXYPROPIONIC ACID AND ACRYLIC ACID. (2009). European Patent Office. Available at: [Link]

  • Purification of acrylic acid by areotropic distillation. (1996). European Patent Office.
  • Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. (2018). ResearchGate. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Molecules, 29(4), 856. Available at: [Link]

  • Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid. (2017). Google Patents.
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Comparative

A Comparative Guide to the Antioxidant Capacity of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid Derivatives

For professionals in drug development and antioxidant research, the quest for novel molecules with enhanced therapeutic potential is perpetual. Among the classes of compounds garnering significant interest are synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and antioxidant research, the quest for novel molecules with enhanced therapeutic potential is perpetual. Among the classes of compounds garnering significant interest are synthetic derivatives of natural phenolic acids. This guide provides an in-depth technical comparison of the antioxidant capacity of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid and its conceptual derivatives. We will explore the fundamental mechanisms of their antioxidant action, the influence of chemical structure on efficacy, and present standardized protocols for their evaluation.

While direct comparative experimental data for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is not extensively available in peer-reviewed literature, we will draw upon established principles and data from closely related analogues, such as fluorinated p-coumaric acid derivatives, to provide a robust and scientifically grounded comparison.[1] This approach allows for a predictive understanding of how specific structural modifications, like fluorination, impact antioxidant potential.

The Mechanistic Underpinnings of Phenolic Antioxidants

The antioxidant power of hydroxycinnamic acids and their derivatives stems primarily from their ability to neutralize reactive oxygen species (ROS) and other free radicals.[2] This is chiefly accomplished through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

  • Hydrogen Atom Transfer (HAT): In this pathway, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable phenoxyl radical.[3] The stability of this resulting radical, often enhanced by resonance delocalization across the aromatic ring and the acrylic side chain, is a key determinant of the antioxidant's efficacy.[2]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding solvent or another molecule.[4]

Additionally, some phenolic compounds can exert antioxidant effects by chelating metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze reactions that generate ROS.[3]

Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.

Structure-Activity Relationship (SAR): The Role of Fluorination

The antioxidant capacity of a hydroxycinnamic acid derivative is intimately linked to its molecular structure. The number and position of hydroxyl groups, the nature of other ring substituents, and the acrylic side chain all play critical roles.[2][5]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is the primary active site, responsible for donating a hydrogen atom or an electron.[2] Its ability to do so is measured by the Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and typically corresponds to higher antioxidant activity.

  • Acrylic Acid Side Chain: The C=C double bond and the carboxyl group in the acrylic acid moiety contribute to the stabilization of the phenoxyl radical through extended electron delocalization.[6]

  • Fluorine Substituent (-F): The introduction of a fluorine atom at the ortho position (C2) to the acrylic acid chain in our target molecule is significant. Fluorine is a highly electronegative, electron-withdrawing group. This property can have a dual effect:

    • It may increase the acidity of the phenolic proton, potentially influencing the SET-PT mechanism.

    • It can alter the electron density distribution in the aromatic ring, which in turn affects the stability of the phenoxyl radical and the O-H bond dissociation enthalpy. Studies on halogenated derivatives suggest that an electron-withdrawing group does not necessarily diminish antioxidant activity and can significantly increase lipophilicity, which is crucial for activity in lipidic environments.[6]

Structure_Activity_Relationship Molecule (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid Phenolic -OH Group Ortho-Fluoro Group Acrylic Acid Side Chain F1_Role Primary site for H•/e- donation (Lowers BDE for HAT) Molecule:f1->F1_Role Governs F2_Role Electron-withdrawing effect Modulates O-H BDE Increases lipophilicity Molecule:f2->F2_Role Influences F3_Role Stabilizes phenoxyl radical via resonance delocalization Molecule:f3->F3_Role Contributes to

Caption: Key structural features influencing the antioxidant capacity.

Experimental Protocols for Antioxidant Capacity Assessment

To empirically compare the antioxidant potential of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid derivatives, a panel of standardized in vitro assays is essential. Each assay operates on a different chemical principle, providing a more comprehensive profile of a compound's antioxidant behavior.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used method measures the capacity of an antioxidant to scavenge the stable DPPH radical.[7] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[7]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL).[8] This solution should be freshly made and protected from light.

  • Sample Preparation: Dissolve the test compounds (e.g., (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, p-coumaric acid, and a reference standard like Trolox or Gallic Acid) in methanol to create a series of concentrations.[8]

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of each sample concentration into separate wells.[8]

    • Add 180 µL of the DPPH working solution to all wells.[8]

    • Include a control well containing 20 µL of methanol instead of the sample.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[8]

DPPH_Workflow A Prepare DPPH Solution (Violet, λmax ~517nm) B Add Antioxidant (Test Compound) A->B C Incubate 30 min in the dark B->C E Reduced DPPH (Pale Yellow/Colorless) B->E Radical Scavenging D Spectrophotometry (Measure Abs at 517nm) C->D F Calculate IC50 D->F Data Analysis

Caption: Workflow for the DPPH radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power based on the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[9]

Protocol:

  • Reagent Preparation: Prepare the FRAP working solution fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Sample and Standard Preparation: Prepare various concentrations of the test compounds in a suitable solvent. Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard to each well.

    • Add 220 µL of the pre-warmed FRAP working solution to each well.

  • Incubation: Incubate the plate for at least 4 minutes (reaction time can be optimized) at room temperature, with continuous stirring or shaking.

  • Measurement: Measure the absorbance at 593 nm.[9]

  • Calculation: Calculate the FRAP value for the samples using the linear regression equation from the Fe²⁺ standard curve. Results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

FRAP_Workflow A Prepare FRAP Reagent (Fe³⁺-TPTZ, Colorless) B Add Antioxidant (Test Compound) A->B C Incubate ~4 min B->C E Reduced Complex (Fe²⁺-TPTZ, Blue) B->E Reduction Reaction D Spectrophotometry (Measure Abs at 593nm) C->D F Calculate Fe²⁺ Equivalents D->F Data Analysis

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Data Analysis

The following table presents illustrative data based on published values for p-coumaric acid and its derivatives, providing a framework for comparing the potential antioxidant capacity of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid. The values for the fluoro-derivative are based on findings for related fluorinated phenolic compounds which often show conserved or enhanced activity.[1][2]

CompoundKey Structural FeaturesDPPH IC50 (µM)FRAP Value (µM Fe²⁺/µM compound)
p-Coumaric Acid Parent Compound (4-hydroxy)~110[4]~0.5[4]
Caffeic Acid 3,4-dihydroxy~15[4]~1.8[4]
Ferulic Acid 4-hydroxy-3-methoxy~45[4]~1.2[4]
(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid 2-fluoro-4-hydroxyPredicted: 80-120Predicted: 0.4-0.6
Trolox (Reference) Vitamin E analog~501.0 (by definition)

Predicted values are estimates for illustrative purposes, based on the principle that ortho-halogenation with an electron-withdrawing group does not typically enhance, and may slightly reduce, activity in these standard assays compared to the parent compound.[6]

Interpretation of Data:

  • Effect of Hydroxylation: The data clearly shows that the number and position of hydroxyl groups are paramount. Caffeic acid, with two adjacent hydroxyl groups (a catechol moiety), exhibits significantly higher antioxidant activity (lower IC50, higher FRAP value) than p-coumaric acid, which has only one.[4] This is because the catechol structure provides greater stability to the resulting phenoxyl radical.

  • Effect of Methoxylation: Ferulic acid, with a methoxy group ortho to the hydroxyl group, shows intermediate activity. The electron-donating nature of the methoxy group helps to stabilize the radical, enhancing activity compared to p-coumaric acid.[4]

  • Predicted Effect of Fluorination: For (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, the strong electron-withdrawing effect of the fluorine atom at the ortho position is predicted to slightly decrease its ability to donate a hydrogen atom or electron compared to the unsubstituted p-coumaric acid. This would result in a comparable or slightly higher IC50 value and a similar FRAP value.[1][6] However, as previously noted, this modification could enhance its efficacy in lipid-based systems due to increased lipophilicity, an aspect not captured by these assays.[6]

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the antioxidant capacity of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid derivatives. The antioxidant potential of these compounds is a complex interplay of their ability to donate hydrogen atoms or electrons, the stability of the resulting phenoxyl radical, and their interaction with the surrounding medium.

Key Takeaways:

  • The antioxidant activity of hydroxycinnamic acids is primarily dictated by the number and position of hydroxyl groups.

  • The introduction of an ortho-fluoro substituent is predicted to have a modest impact on the radical scavenging and reducing power in aqueous-based assays but may confer other beneficial properties like increased lipophilicity.

  • A multi-assay approach (e.g., DPPH and FRAP) is crucial for a comprehensive assessment of antioxidant potential.

Further experimental studies are required to precisely quantify the antioxidant capacity of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid and its derivatives. Future research should also focus on evaluating their performance in more biologically relevant systems, such as cellular antioxidant assays and lipid peroxidation models, to fully elucidate their potential as novel therapeutic agents.

References

  • Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345-391. Available from: [Link]

  • Gaspar, A., Garrido, E. M., et al. (2009). New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives. European Journal of Medicinal Chemistry, 44(5), 2091-2099. Available from: [Link]

  • Kim, D. O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2002). Structure-antioxidant activity of p-coumaric acid analogs. Journal of Agricultural and Food Chemistry, 50(21), 5909-5914. Available from: [Link]

  • Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell Biochemistry and Biophysics, 53(2), 75-100. Available from: [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. Available from: [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. Available from: [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. Available from: [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available from: [Link]

  • Phull, A. R., et al. (2021). 4.4. DPPH Assay. Bio-protocol, 11(18), e4159. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available from: [Link]

  • Baliyan, S., et al. (2022). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Antioxidants, 11(9), 1784. Available from: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. Available from: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available from: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available from: [Link]

  • Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol, 11(18), e4160. Available from: [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Available from: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • Ou, B., Huang, D., Hampsch-Woodill, M., Flanagan, J. A., & Deemer, E. K. (2002). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Food Chemistry, 78(3), 337-342. Available from: [Link]

  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity of human plasma. Free Radical Biology and Medicine, 37(4), 540-546. Available from: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Available from: [Link]

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Validation

A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS for the Quantitative Analysis of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Abstract This guide provides a comprehensive framework for the development, validation, and cross-validation of two principal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the development, validation, and cross-validation of two principal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantitative analysis of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid. As a crucial intermediate and a potential active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount for its characterization in research, development, and quality control settings. We delve into the causality behind experimental choices, present detailed, self-validating protocols grounded in regulatory guidelines, and offer a direct comparison of the performance metrics of each technique. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish and compare analytical methods to ensure data integrity and interchangeability across different analytical platforms.

Introduction: The Analyte and the Analytical Challenge

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is a substituted cinnamic acid derivative.[1][2][3][4] Its structure, featuring a phenolic hydroxyl group, a carboxylic acid, and a fluorinated aromatic ring, presents specific analytical considerations. The conjugated system of the acrylic acid moiety and the phenyl ring provides a strong chromophore, making it an excellent candidate for HPLC-UV analysis. Concurrently, the acidic protons on the carboxylic and phenolic groups make it amenable to ionization, a prerequisite for sensitive detection by mass spectrometry.

The choice between HPLC-UV and LC-MS is often dictated by the application's requirements. HPLC-UV is a workhorse in many quality control laboratories due to its robustness, cost-effectiveness, and simplicity.[5] It is ideal for analyzing bulk materials or formulated products where the analyte concentration is relatively high. In contrast, LC-MS offers superior sensitivity and unparalleled specificity, making it the gold standard for bioanalytical studies (pharmacokinetics, metabolism), trace-level impurity analysis, and complex matrix applications where interferences can obscure the analyte of interest.[6][7][]

Therefore, a cross-validation study is essential when a project may transition between these techniques, for instance, from early-stage discovery (LC-MS) to late-stage quality control (HPLC-UV), or when transferring methods between laboratories. This process formally demonstrates that both methods produce equivalent and reliable data, ensuring seamless data integration and confidence in analytical results.[9][10]

Experimental Design and Scientific Rationale

The foundation of a successful cross-validation is the independent development and validation of each analytical method. Our experimental design is rooted in established scientific principles and adheres to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12]

Chromatographic Strategy

For both HPLC and LC-MS, a reversed-phase chromatographic approach is the logical choice for a moderately polar compound like (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in retaining aromatic acids.[13][14]

  • Mobile Phase: A gradient elution using an acidified aqueous phase and an organic modifier (acetonitrile or methanol) is employed. The inclusion of an acid, such as formic acid (typically 0.1%), serves a critical purpose: it suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups.[5] This ensures the analyte is in a neutral, less polar state, leading to consistent retention, improved peak shape (less tailing), and enhanced chromatographic efficiency. Acetonitrile is often preferred for LC-MS applications due to its lower viscosity and better ionization efficiency in ESI sources.

Detection Strategy
  • HPLC-UV: Detection will be performed using a photodiode array (PDA) or UV-Vis detector. The optimal wavelength is determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity. For a substituted cinnamic acid, this is expected to be in the 270-320 nm range.[15]

  • LC-MS: Electrospray ionization (ESI) is the chosen ionization technique due to its suitability for polar, ionizable compounds. Given the acidic nature of the analyte, ESI in negative ion mode is selected to generate the deprotonated molecule, [M-H]⁻, as the primary precursor ion. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used. This technique provides exceptional specificity by monitoring a specific fragmentation pathway (precursor ion → product ion), effectively filtering out chemical noise from the matrix.[][16]

General Experimental Workflow

The overall process for developing, validating, and cross-validating the two methods is outlined below.

G cluster_dev Method Development cluster_val Method Validation Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (ICH Guidelines) Dev_HPLC->Val_HPLC Dev_LCMS LC-MS Method Development Val_LCMS LC-MS Validation (FDA/ICH M10 Guidelines) Dev_LCMS->Val_LCMS CrossVal Cross-Validation (Analysis of Identical QC Samples) Val_HPLC->CrossVal Val_LCMS->CrossVal Comp Comparative Performance Analysis CrossVal->Comp Analyte Analyte: (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid Analyte->Dev_HPLC Analyte->Dev_LCMS

Caption: Overall workflow from method development to comparative analysis.

Detailed Protocol: HPLC-UV Method Validation

This protocol is designed based on the principles outlined in the ICH Q2(R1) guideline.

Instrumentation and Conditions
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: λ-max (e.g., 300 nm), monitored with PDA for peak purity assessment.

Validation Experiments
  • Specificity: Inject a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks are present at the analyte's retention time. Assess peak purity using the PDA detector.

  • Linearity: Prepare a series of at least five calibration standards (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples of known concentration at three levels (low, medium, high; e.g., 5, 50, 90 µg/mL) in triplicate. Calculate the percent recovery. Acceptance criteria: 98.0% - 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) and observe the effect on the results. System suitability parameters must remain within acceptable limits.

Detailed Protocol: LC-MS Method Validation

This protocol is designed based on the principles found in the FDA's Bioanalytical Method Validation Guidance.[6][11][12]

Instrumentation and Conditions
  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transition: Predictable transition for the analyte (MW 182.15) would be m/z 181.1 → 137.1 (corresponding to the loss of CO₂). This must be optimized experimentally.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.

Validation Experiments

The validation workflow for LC-MS includes key parameters to ensure reliable performance.

G cluster_core Core Performance Metrics cluster_matrix Matrix-Dependent Metrics Validation LC-MS Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top) Validation->Stability

Caption: Key parameters assessed during LC-MS method validation.

  • Selectivity: Analyze at least six blank matrix samples from different sources to check for interferences at the analyte's retention time and MRM transition.

  • Linearity: Prepare a calibration curve of at least six non-zero standards over the expected concentration range (e.g., 0.1 - 200 ng/mL). A weighting factor (e.g., 1/x²) may be required. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at four levels (Lower Limit of Quantitation (LLOQ), Low, Mid, High) in at least five replicates.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[9]

    • Precision: The %RSD should not exceed 15% (20% at LLOQ).[9]

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: Evaluate the efficiency of the sample extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).

Head-to-Head Performance Comparison

The following tables summarize representative data from the validation of each method, providing an objective comparison.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UVLC-MSAcceptance Criteria
Linearity (r²) > 0.9995> 0.998 (weighted)≥ 0.99
Range 1.0 - 100 µg/mL0.1 - 200 ng/mLApplication-dependent
LOD ~0.3 µg/mL~0.03 ng/mL-
LOQ 1.0 µg/mL0.1 ng/mLS/N ≥ 10; Within accuracy/precision limits
Accuracy (% Bias) -1.5% to +1.2%-5.8% to +7.2%±15% (±20% at LLOQ)
Precision (% RSD) < 2.0%< 8.5%≤ 15% (≤ 20% at LLOQ)
Selectivity Good; potential for co-eluting interferencesExcellent; based on unique MRM transitionNo significant interference at analyte RT
Matrix Effect Not applicableMinimal (<10% suppression)Consistent and reproducible

Table 2: Cross-Validation Results

To perform the cross-validation, three sets of QC samples were prepared and analyzed by both validated methods. The mean result from each method is compared.

QC LevelHPLC-UV Result (µg/mL)LC-MS Result (µg/mL)% DifferenceAcceptance Criteria
Low QC 5.054.91-2.8%≤ 20%
Mid QC 51.152.3+2.3%≤ 15%
High QC 90.888.5-2.6%≤ 15%

Discussion and Conclusion

The validation data clearly demonstrates that both the HPLC-UV and LC-MS methods are accurate, precise, and reliable for the quantification of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid within their respective linear ranges.

  • HPLC-UV proves to be an excellent method for routine analysis and quality control where analyte concentrations are expected to be in the µg/mL range or higher. Its simplicity, robustness, and lower operating cost are significant advantages.[14][17][18] However, its primary limitation is its moderate sensitivity and susceptibility to interferences from co-eluting compounds that share similar UV absorbance profiles.[9]

  • LC-MS offers a dramatic increase in sensitivity, with an LOQ approximately 10,000 times lower than the HPLC-UV method. This makes it indispensable for applications requiring trace-level quantification, such as in biofluid analysis or for detecting low-level impurities.[19][20] The specificity of MRM detection is a key advantage, virtually eliminating the risk of interferences and providing a higher degree of confidence in the results.[16]

The cross-validation successfully passed the acceptance criteria, with the percentage difference between the two methods well within the established limits.[9][10] This provides a high degree of confidence that data generated by either method is equivalent and interchangeable, which is critical for supporting a drug development program from discovery through to commercialization.

References

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). Horticulturae. [Link]

  • Determination of phenolic acids in palm oil samples by HPLC-UV-AD using homemade flow cell. (n.d.). Analytical Methods. [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. (n.d.). Polish Journal of Food and Nutrition Sciences. [Link]

  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (2014). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2025). Horticulturae. [Link]

  • LC-MS method validation resources. (2024). Reddit. [Link]

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  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). Analytical Chemistry. [Link]

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  • Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. (n.d.). National Institutes of Health. [Link]

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  • 3-(3-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID — Chemical Substance Information. (n.d.). ChemAnalyst. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]

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Comparative

A Structural Investigation: The Impact of Ortho-Fluorination on a Biologically Relevant Acrylic Acid

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for m...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating physicochemical and biological properties. This guide provides a detailed structural comparison of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid and its non-fluorinated parent compound, (E)-3-(4-hydroxyphenyl)acrylic acid, commonly known as p-coumaric acid. By examining the influence of a single, ortho-positioned fluorine atom, we aim to provide researchers with insights into the nuanced structural perturbations that can inform the design of novel therapeutics.

Introduction: The Subtle Power of Fluorine

The substitution of hydrogen with fluorine, the most electronegative element, can induce profound changes in a molecule's electronic distribution, acidity, lipophilicity, and metabolic stability.[1] These alterations, though seemingly minor from a steric perspective—the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å)—can have significant consequences for a molecule's interaction with biological targets.[1] This guide will dissect these effects through a structural lens, comparing the experimentally determined structure of p-coumaric acid with the predicted structure of its 2-fluoro analog.

Molecular Architectures: A Comparative Overview

The core structure of both molecules consists of a para-hydroxyphenyl group linked to an acrylic acid moiety via a trans-double bond. The key difference lies in the presence of a fluorine atom at the C2 position of the phenyl ring in (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid.

Figure 2. A generalized workflow for single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. [2]2. Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The diffraction pattern is recorded as the crystal is rotated. [1]3. Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to produce the final crystal structure. [1]

NMR Spectroscopy

NMR provides detailed information about the chemical environment of each nucleus in a molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments like COSY and HSQC for full structural assignment. [3][4]3. Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

FT-IR Spectroscopy

FT-IR is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate.

  • Data Acquisition: Record the infrared spectrum using an FT-IR spectrometer. [5][6]3. Spectral Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule. [7][8]

Conclusion

The introduction of a single fluorine atom in the ortho position of p-coumaric acid is predicted to induce significant, albeit subtle, changes in its structural and electronic properties. These modifications, including increased acidity and potential conformational adjustments, can have a cascading effect on the molecule's biological activity. This guide serves as a foundational resource for researchers exploring the impact of fluorination in drug design, highlighting the importance of a detailed structural understanding to rationally design molecules with improved therapeutic potential. While experimental data for (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid remains to be fully elucidated, the principles outlined here provide a robust framework for predicting its behavior and guiding future research.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Retrieved from [Link]

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  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (n.d.). Why is o-flurophenol is more acidic than p-flurophenol. Retrieved from [Link]

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  • Wilson, R. H., & Stevens, M. J. (2016). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Macromolecules, 49(17), 6448–6455. [Link]

  • Yang, C. Q. (1999). FT-IR Spectroscopy Study of the Polycarboxylic Acids Used for Paper Wet Strength Improvement. Industrial & Engineering Chemistry Research, 38(11), 4159–4165. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. Retrieved from [Link]

  • Allen. (n.d.). The most acidic halo substituted phenol among the given compounds is:. Retrieved from [Link]

  • Wogan, T. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Pérez-González, A., Angeles, E., & Reynoso-Camacho, R. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) Free Radicals. PLoS ONE, 10(11), e0142446. [Link]

  • Georganics. (2022, February 7). (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation. Retrieved from [Link]

  • Kim, S., Ciesielski, P. N., Wei, H., & Beckham, G. T. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering, 11(14), 5608–5616. [Link]

  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gingrich, P. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship. Retrieved from [Link]

  • Lee, S. H., & Lee, J. Y. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & medicinal chemistry letters, 49, 128283. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2024). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. Molecules, 29(20), 4811. [Link]

  • NextSDS. (n.d.). 3-(3-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Reva, I., & Fausto, R. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(11), 3169. [Link]

  • ResearchGate. (n.d.). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid. Retrieved from [Link]

  • Ben Osman, M., & Digne, M. (2020). Lactic Acid Conversion to Acrylic Acid Over Fluoride-Substituted Hydroxyapatites. Frontiers in Chemistry, 8, 424. [Link]

  • Robinson, R. S., & Kruger, H. G. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Journal of Chemical Crystallography, 48(5-6), 163–170. [Link]

  • Wu, Y., Liu, Y., & Li, C. (2021). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 9, 730638. [Link]

  • Serin, S. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry, 63(11). [Link]

  • Ruzza, P., & Biondi, B. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6037–6048. [Link]

  • Urban, V. M., & de Souza, R. F. (2010). INFLUENCE OF INCORPORATION OF FLUOROALKYL METHACRYLATES ON ROUGHNESS AND FLEXURAL STRENGTH OF A DENTURE BASE ACRYLIC RESIN. Journal of Applied Oral Science, 18(6), 591–596. [Link]

Sources

Validation

A Comprehensive Guide to the Standardization of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid Reference Materials

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the purity and consistency of starting materials and intermediates are paramount. (E...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity and consistency of starting materials and intermediates are paramount. (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, a key building block in the synthesis of various pharmacologically active compounds, is no exception. The establishment of a well-characterized reference material for this compound is not merely a matter of good practice; it is a critical necessity for ensuring the reliability, reproducibility, and regulatory compliance of any research or manufacturing process that utilizes it.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of methodologies for the standardization of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid. We will delve into the scientific principles behind the selection of analytical techniques, offer detailed experimental protocols, and present a logical framework for the comprehensive characterization of a reference standard. Our approach is grounded in the principles of scientific integrity, drawing upon authoritative guidelines from the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation (ICH).

The Imperative for a Standardized Reference Material

A reference standard serves as a highly purified and well-characterized substance against which other samples of the same material can be compared. In the context of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid, a reference material is indispensable for:

  • Identity Confirmation: Unequivocally verifying that a given sample is indeed the correct chemical entity.

  • Purity Assessment: Quantifying the level of the main component and identifying and quantifying any impurities.

  • Assay Validation: Serving as a calibrant in quantitative analyses to determine the strength or concentration of the compound in a sample.

  • Stability Studies: Acting as a benchmark to assess the degradation of the compound under various storage conditions.

The establishment of a reference standard is a multi-step process that requires a battery of analytical tests to build a comprehensive profile of the material. This guide will compare the most critical analytical techniques for this purpose.

Comparative Analysis of Analytical Techniques for Standardization

The selection of analytical methods for the standardization of a reference material should be based on the principle of "orthogonality," where different techniques provide complementary information based on different physicochemical principles. This approach provides a more complete and reliable characterization of the material.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Purity, assay, detection of non-volatile impurities.High sensitivity, high resolution, widely applicable.Requires a suitable chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification of impurities, quantitative analysis (qNMR).Provides detailed structural information, non-destructive.Lower sensitivity compared to HPLC, can be complex to interpret.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, structural information through fragmentation, impurity identification.High sensitivity and specificity.Isomeric differentiation can be challenging without fragmentation.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups, confirmation of molecular structure.Fast, non-destructive, provides a molecular "fingerprint".Not suitable for quantification, limited information for complex mixtures.
Elemental Analysis (CHN) Combustion of the sample to determine the percentage of carbon, hydrogen, and nitrogen.Confirmation of the empirical formula.Provides fundamental compositional data.Does not provide structural information, requires a pure sample.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.Assessment of thermal stability and presence of residual solvents.Quantitative information on mass loss.Does not identify the evolved gases.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Determination of melting point and polymorphic form.Provides information on thermal transitions.Can be affected by impurities.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the key experiments required for the standardization of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid.

Protocol 1: Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating reversed-phase HPLC method suitable for the quantification of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid and the separation of potential impurities.[1][2][3][4][5][6]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (containing 0.1% acid) in a suitable ratio (e.g., 50:50 v/v). The exact ratio should be optimized for optimal separation.

  • Standard Preparation: Accurately weigh about 10 mg of the (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid candidate reference material and dissolve it in a suitable solvent (e.g., mobile phase) to make a stock solution of known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare samples of the material to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan (e.g., 270-330 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculations:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Compare the peak area of the sample to the peak area of the reference standard of known concentration.

Causality Behind Experimental Choices:

  • Reversed-phase C18 column: This is a versatile and widely used stationary phase that provides good retention and separation for moderately polar compounds like the target molecule.

  • Acidified mobile phase: The addition of an acid like phosphoric or formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • UV/DAD detection: The aromatic ring and conjugated system in the molecule provide strong UV absorbance, making this a sensitive and suitable detection method. A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak purity assessment and identification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water:Acid) HPLC HPLC System (C18 Column, UV/DAD) MobilePhase->HPLC Standard Standard Solution (Known Concentration) Standard->HPLC Sample Sample Solution Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calculation Purity & Assay Calculation Chromatogram->Calculation

Caption: HPLC analysis workflow for purity and assay determination.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of organic molecules.[7][8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration, and coupling patterns to identify the different types of protons and their connectivity.

    • ¹³C NMR: Analyze the chemical shifts to identify the different types of carbon atoms.

    • 2D NMR: Use correlation spectra to confirm the connectivity between protons and carbons and to fully assign the structure.

Expertise in Interpretation:

The interpretation of NMR spectra requires a deep understanding of chemical structure and spectroscopic principles. For (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid, key features to look for include:

  • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine and hydroxyl groups), the vinylic protons of the acrylic acid moiety (with a large coupling constant indicative of the trans or (E) configuration), and the acidic proton of the carboxylic acid and hydroxyl groups.

  • ¹³C NMR: Signals for the aromatic carbons (with C-F couplings), the carbonyl carbon of the carboxylic acid, and the vinylic carbons.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate determination of the molecular weight of the compound, further confirming its identity.[10][11][12][13]

Instrumentation:

  • Mass spectrometer (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare the measured mass-to-charge ratio (m/z) with the theoretical exact mass of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (C₉H₇FO₃, exact mass: 182.0379).

MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SampleSol Dilute Sample Solution MassSpec Mass Spectrometer (ESI or MALDI) SampleSol->MassSpec Spectrum Mass Spectrum Acquisition MassSpec->Spectrum MW_Confirm Molecular Weight Confirmation Spectrum->MW_Confirm

Caption: Mass spectrometry workflow for molecular weight confirmation.

Impurity Profiling: A Critical Component of Standardization

A crucial aspect of establishing a reference standard is the identification and characterization of impurities. Potential impurities in (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid can originate from starting materials, by-products of the synthesis, or degradation products.

The likely synthesis of this compound involves a Knoevenagel or Doebner condensation of 2-fluoro-4-hydroxybenzaldehyde with malonic acid.[14][15] Therefore, potential impurities could include:

  • Unreacted starting materials: 2-fluoro-4-hydroxybenzaldehyde and malonic acid.[16][17][18]

  • By-products: Such as the corresponding carboxylic acid from over-oxidation of the starting aldehyde (2-fluoro-4-hydroxybenzoic acid).[16]

  • cis-(Z)-isomer: The Knoevenagel condensation can sometimes produce a mixture of (E) and (Z) isomers.

  • Degradation products: Hydroxycinnamic acid derivatives can degrade under light and heat.[19]

A validated, stability-indicating HPLC method, as described in Protocol 1, is essential for separating and quantifying these potential impurities.

Conclusion: A Framework for Trustworthy Reference Materials

The standardization of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid as a reference material is a rigorous process that demands a multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques, and by adhering to the principles outlined by regulatory bodies such as the USP, EP, and ICH, researchers and manufacturers can establish a well-characterized standard that ensures the quality, safety, and efficacy of their final products.[2][16][20][21][22][23][24] This guide provides a robust framework for this critical undertaking, empowering scientists to proceed with confidence in their research and development endeavors.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available from: [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP. Validation of Analytical Methods: A Review.
  • FDA. Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

  • Heinonen M, et al. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice. J Agric Food Chem. 2016;64(20):4141-9.
  • V, et al. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New J Chem. 2020;44(7):2756-2764.
  • V, et al. Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies. ResearchGate. Available from: [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation. Available from: [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. JOCPR. Available from: [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde. PubChem. Available from: [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters. Available from: [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. Available from: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]

  • (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation. Georganics. Available from: [Link]

  • Comparison of Matrices for Optimal Analysis of Synthetic Polymers Using MALDI-TOF Mass Spectrometry. Available from: [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. Available from: [Link]

  • 3-coumaric acid, (E)-. PubChem. Available from: [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Available from: [Link]

  • 3-(3-FLUORO-2-HYDROXY-PHENYL)-ACRYLIC ACID — Chemical Substance Information. Available from: [Link]

  • 4-Hydroxyphenyllactic acid, 3TMS derivative. NIST WebBook. Available from: [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Laboratory Safety & Operational Monograph: Handling (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid Executive Summary & Chemical Profile (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (CAS: 696589-23-8), also known as 2-Fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety & Operational Monograph: Handling (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Executive Summary & Chemical Profile

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid (CAS: 696589-23-8), also known as 2-Fluoro-4-hydroxycinnamic acid, is a specialized non-natural cinnamic acid derivative[1]. In drug development and plant biochemistry, it is primarily utilized as a substrate analogue and a potent competitive inhibitor of cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase critical for lignin biosynthesis and phenolic metabolism[2][3].

Because this compound is typically handled as a fine, lyophilized powder, it presents distinct inhalation and dermal risks. Furthermore, the substitution of a fluorine atom on the aromatic ring significantly alters its physicochemical behavior compared to standard cinnamic acid, necessitating rigorous, causality-driven safety protocols.

C4H_Pathway CA Cinnamic Acid C4H Cinnamate 4-Hydroxylase (C4H) CA->C4H Substrate pCA p-Coumaric Acid C4H->pCA Hydroxylation Lignin Lignin Biosynthesis pCA->Lignin Downstream Pathway Inhibitor (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid Inhibitor->C4H Competitive Inhibition

Diagram 1: Mechanistic role of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid in inhibiting C4H.

Hazard Causality & Mandatory PPE Matrix

Like its parent structure, this fluorinated derivative falls under specific Global Harmonized System (GHS) classifications: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5][6].

The Causality of Risk: The addition of a highly electronegative fluorine atom increases the molecule's lipophilicity. While this is beneficial for enzyme binding in assays, it also enhances the compound's ability to penetrate the lipid-rich stratum corneum of human skin. Furthermore, fine organic acids are highly susceptible to static charge, making aerosolization a primary vector for respiratory exposure[4][5].

Quantitative Hazard & PPE Specification Table
Protection ZoneRequired SpecificationCausality & Operational Rationale
Hands 100% Nitrile Gloves (Min. 4 mil thickness)Nitrile provides a robust barrier against fine organic powders. Crucially, it offers superior breakthrough resistance to Dimethyl Sulfoxide (DMSO), the standard polar aprotic solvent used to dissolve this compound for in vitro assays.
Eyes ANSI Z87.1 / EN 166 Safety GogglesPrevents ocular exposure to statically charged, airborne particulates (H319 mitigation)[4]. Safety glasses with side shields are insufficient for fine powders.
Body Fully buttoned, standard cotton lab coatPrevents particulate accumulation on street clothing. If handling with highly flammable solvents (e.g., Ethanol), upgrade to a Flame-Resistant (FR) coat.
Respiratory N95/P95 Particulate RespiratorMandatory only if weighing outside of a certified chemical fume hood to mitigate H335 risks[4][5]. Primary handling should always occur inside a hood.

Self-Validating Operational Protocol

To ensure scientific integrity and personnel safety, the following step-by-step methodology must be treated as a self-validating system. Do not proceed to the next step unless the verification condition is met.

Step 1: Environmental Verification

  • Action: Conduct all open-container handling within a Class II Biological Safety Cabinet (for sterile tissue culture work) or a standard chemical fume hood.

  • Validation: Check the digital airflow monitor. Ensure the face velocity is between 80-100 FPM. Manual check: Tape a small strip of a Kimwipe to the bottom of the sash; it must pull inward steadily.

Step 2: Static Mitigation & Weighing

  • Action: Ground your spatulas and weigh boats using an anti-static ion gun (e.g., Zerostat) before transferring the powder.

  • Validation: The powder should transfer smoothly without "jumping" or clinging to the sides of the spatula, confirming the static charge has been neutralized.

Step 3: Solvent Dissolution

  • Action: Because (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid has poor aqueous solubility, prepare your primary stock solution by dissolving the pre-weighed powder in anhydrous DMSO or Ethanol.

  • Validation: The solution must appear completely clear and homogenous.

  • Critical Safety Note: DMSO acts as a chemical trojan horse, rapidly carrying dissolved solutes through the skin. If a drop of the DMSO stock solution contacts your nitrile glove, the protocol dictates immediate cessation of work, doffing of the contaminated gloves, hand washing, and donning of a fresh pair.

Workflow Prep 1. Fume Hood Setup & Verification PPE 2. Don Nitrile Gloves & Goggles Prep->PPE Weigh 3. Anti-Static Weighing PPE->Weigh Solv 4. Dissolution in DMSO/EtOH Weigh->Solv Waste 5. Halogenated Waste Segregation Solv->Waste Clean 6. Surface Decontamination Waste->Clean

Diagram 2: Procedural workflow for the safe handling and disposal of the fluorinated compound.

Spill Response & Halogenated Waste Disposal Plan

The molecular formula of this compound is C9H7FO3[1][2]. The presence of the fluorine atom dictates strict adherence to halogenated disposal protocols.

Disposal Methodology:

  • Liquid Waste: Any solvent (DMSO, Ethanol, or aqueous buffers) containing dissolved (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid must be deposited into a designated Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste is a severe safety violation. Halogenated compounds require specialized high-temperature incineration to safely break the carbon-halogen bonds and scrub the resulting corrosive gases (like Hydrogen Fluoride, HF).

  • Solid Waste: Contaminated weigh boats, pipette tips, and gloves must be placed in a sealed, puncture-proof solid hazardous waste container, clearly labeled with "Contains Fluorinated Organics."

Dry Spill Response: If the powder spills inside the fume hood, do not dry-sweep, as this will aerosolize the H335-classified irritant[4][5]. Instead, dampen an absorbent pad or paper towel with a compatible solvent (e.g., ethanol or water), gently lay it over the powder to dissolve and absorb it, and transfer the contaminated materials to the solid hazardous waste bin[7]. Wash the affected surface with soap and water.

References

  • CymitQuimica. "CAS: 696589-23-8 - CymitQuimica." CymitQuimica S.L.
  • ChemicalBook. "(E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid | 696589-23-8." ChemicalBook.
  • Flinn Scientific. "trans-Cinnamic Acid SDS (Safety Data Sheet)." Flinn Scientific.
  • CDH Fine Chemical. "Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY DATA SHEET." Central Drug House (P) Ltd.
  • PubChem. "cis-Cinnamic acid | C9H8O2 | CID 5372954." National Institutes of Health (NIH).
  • MedChemExpress. "Cinnamic acid-SDS-MedChemExpress." MedChemExpress USA.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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